Product packaging for Methyl 6-amino-5-bromopicolinate(Cat. No.:CAS No. 178876-82-9)

Methyl 6-amino-5-bromopicolinate

Cat. No.: B143085
CAS No.: 178876-82-9
M. Wt: 231.05 g/mol
InChI Key: OQUCMNQHZFOMPC-UHFFFAOYSA-N
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Description

Methyl 6-amino-5-bromopicolinate, also known as this compound, is a useful research compound. Its molecular formula is C7H7BrN2O2 and its molecular weight is 231.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7BrN2O2 B143085 Methyl 6-amino-5-bromopicolinate CAS No. 178876-82-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-amino-5-bromopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-12-7(11)5-3-2-4(8)6(9)10-5/h2-3H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUCMNQHZFOMPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443774
Record name Methyl 6-amino-5-bromopicolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178876-82-9
Record name Methyl 6-amino-5-bromopicolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 6-amino-5-bromopicolinate (CAS 178876-82-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of Methyl 6-amino-5-bromopicolinate, a key intermediate in the development of novel therapeutics.

Core Properties of this compound

This compound is a substituted pyridine derivative with the CAS number 178876-82-9.[1] Its structure, featuring an amino group, a bromine atom, and a methyl ester on the picolinate core, makes it a valuable building block in medicinal chemistry.[2]

Physicochemical and Spectroscopic Data

The known physical and chemical properties of this compound are summarized in the tables below.

PropertyValueReference
CAS Number 178876-82-9[1]
Molecular Formula C₇H₇BrN₂O₂[1]
Molecular Weight 231.05 g/mol [3]
Appearance Yellow to pale yellow solid[4]
Melting Point 143-145 °C[5]
Predicted Boiling Point 359.2 ± 37.0 °C[5]
Predicted Density 1.662 g/cm³[5]
SMILES O=C(OC)C1=NC(N)=C(Br)C=C1[1]
Spectroscopic DataDetailsReference
¹H NMR (400 MHz, CDCl₃) δ (ppm) = 7.76 (d, J = 7.88 Hz, 1H), 7.34 (d, J = 7.92 Hz, 1H), 5.23 (s, 2H), 3.94 (s, 3H)[6]
Mass Spectrometry (ESI-MS) m/z: 231.0 [(M + H)⁺][6]
FT-IR (Predicted) Expected peaks for N-H stretching (amine), C=O stretching (ester), C-N stretching, and C-Br stretching.
SolubilitySolventReference
Soluble Chloroform, Ethyl Acetate[6]
Storage Inert atmosphere, 2–8 °C[5]

Synthesis of this compound

The primary synthetic route to this compound involves the bromination of its precursor, Methyl 6-aminopicolinate.

G cluster_start Starting Material cluster_reaction Reaction cluster_reagents Reagents cluster_product Product Methyl 6-aminopicolinate Methyl 6-aminopicolinate Bromination Bromination Methyl 6-aminopicolinate->Bromination This compound This compound Bromination->this compound Bromine (Br₂) Bromine (Br₂) Bromine (Br₂)->Bromination Chloroform (CHCl₃) Chloroform (CHCl₃) Chloroform (CHCl₃)->Bromination

Fig. 1: Synthetic workflow for this compound.
Experimental Protocol: Synthesis

The following protocol is adapted from established literature procedures.[6]

  • Dissolution: Dissolve Methyl 6-aminopicolinate (10 g, 66.0 mmol) in chloroform (450 mL) at room temperature in a suitable reaction vessel.

  • Addition of Bromine: Slowly add a solution of bromine (3.4 mL, 66.0 mmol) in chloroform (100 mL) to the reaction mixture.

  • Reaction: Stir the mixture for 40 hours at room temperature.

  • Work-up: Dilute the reaction mixture with additional chloroform and wash sequentially with a saturated sodium thiosulfate solution and water.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the resulting residue by silica gel column chromatography, using an ethyl acetate/hexane eluent system, to yield this compound as a yellow solid.[6]

Application in Drug Discovery: A Precursor to Sodium Channel Modulators

This compound serves as a crucial intermediate in the synthesis of aminopyridinamides, a class of compounds investigated as sodium channel modulators.[5][6]

G This compound This compound Aminopyridinamides Aminopyridinamides This compound->Aminopyridinamides Synthesis Sodium Channel Modulators Sodium Channel Modulators Aminopyridinamides->Sodium Channel Modulators Acts as Therapeutic Applications Therapeutic Applications Sodium Channel Modulators->Therapeutic Applications Leads to

Fig. 2: Role as a precursor to sodium channel modulators.

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells, such as neurons.[3] Modulators of these channels can have significant therapeutic effects in conditions characterized by abnormal cell excitability, including chronic pain and epilepsy.[7]

General Mechanism of Sodium Channel Modulation

Aminopyridinamide-based compounds derived from this compound are investigated for their potential to inhibit or otherwise modulate the activity of sodium channels. A general mechanism for an inhibitory modulator is the physical blockage of the ion channel pore, preventing the influx of sodium ions and thereby dampening neuronal excitability.

G cluster_membrane Cell Membrane Sodium Channel (Open) Sodium Channel (Open) Na+ influx (Depolarization) Na+ influx (Depolarization) Sodium Channel (Open)->Na+ influx (Depolarization) Sodium Channel (Blocked) Sodium Channel (Blocked) No Na+ influx No Na+ influx Sodium Channel (Blocked)->No Na+ influx Na+ ions (extracellular) Na+ ions (extracellular) Na+ ions (extracellular)->Sodium Channel (Open) Na+ ions (extracellular)->Sodium Channel (Blocked) Modulator Modulator Modulator->Sodium Channel (Blocked)

Fig. 3: General mechanism of a sodium channel blocker.

Experimental Protocols for Characterization and Screening

General Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz spectrometer.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[8]

General Protocol for ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution into the electrospray ionization source of the mass spectrometer.

  • Ionization: Apply a high voltage to the capillary needle to generate charged droplets, which then desolvate to produce gas-phase ions.[9]

  • Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the ions. For this compound, the protonated molecule [M+H]⁺ is typically observed.[6]

General Protocol for FT-IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid compound or analyze the solid directly using an attenuated total reflectance (ATR) accessory.

  • Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Interpretation: Identify characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H, C=O, C-N, and C-Br bonds.

Workflow for High-Throughput Screening of Sodium Channel Modulators

A typical workflow for screening compounds derived from this compound for sodium channel modulating activity is outlined below. This often involves automated patch-clamp or fluorescence-based assays.[1][3]

G Start Start Compound Library (Aminopyridinamides) Compound Library (Aminopyridinamides) Start->Compound Library (Aminopyridinamides) Prepare Cell Line (Expressing Target Na+ Channel) Prepare Cell Line (Expressing Target Na+ Channel) Start->Prepare Cell Line (Expressing Target Na+ Channel) High-Throughput Screening (HTS) High-Throughput Screening (HTS) Compound Library (Aminopyridinamides)->High-Throughput Screening (HTS) Prepare Cell Line (Expressing Target Na+ Channel)->High-Throughput Screening (HTS) Data Analysis Data Analysis High-Throughput Screening (HTS)->Data Analysis Hit Identification Hit Identification Data Analysis->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization End End Lead Optimization->End

References

Physicochemical properties of Methyl 6-amino-5-bromopicolinate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical Properties of Methyl 6-amino-5-bromopicolinate

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound is a substituted pyridine derivative. Its chemical structure consists of a pyridine ring with a methyl ester group at position 2, an amino group at position 6, and a bromine atom at position 5. This arrangement of functional groups makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 178876-82-9[1][2][3]
Molecular Formula C₇H₇BrN₂O₂[2][3]
Molecular Weight 231.05 g/mol [2][3]
Alternate Names 6-Amino-5-bromopyridine-2-carboxylic Acid Methyl Ester; Methyl 6-amino-5-bromopyridine-2-carboxylate[3]
Appearance White to off-white solid (inferred from related compounds)[4]
Boiling Point Data not available
Melting Point Data not available
Solubility Likely soluble in solvents such as DMSO (inferred from related compounds)[4]

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ (ppm) = 7.76 (d, J = 7.88 Hz, 1H), 7.34 (d, J = 7.92 Hz, 1H), 5.23 (s, 2H), 3.94 (s, 3H)[1]
Mass Spectrometry (ESI) m/e: 231.0 [(M + H)⁺][1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of Methyl 6-aminopyridine-2-carboxylate.[1]

Detailed Methodology:

  • Dissolution: Methyl 6-aminopyridine-2-carboxylate (10 g, 66.0 mmol) is dissolved in chloroform (450 mL) at room temperature.

  • Addition of Bromine: A solution of bromine (3.4 mL, 66.0 mmol) in chloroform (100 mL) is added slowly to the reaction mixture.

  • Reaction: The mixture is stirred for 40 hours.

  • Work-up: The reaction mixture is diluted with chloroform and then washed sequentially with a saturated sodium thiosulfate solution and water to remove unreacted bromine and aqueous impurities.

  • Isolation: The organic layer is dried and the solvent is evaporated to yield the product. During this process, an isomer, methyl 6-amino-3-bromopyridine-2-carboxylate, may also be isolated as a by-product.[1]

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_workup Work-up & Isolation start1 Methyl 6-aminopyridine- 2-carboxylate dissolve Dissolve in Chloroform start1->dissolve start2 Bromine in Chloroform add_br2 Slow Addition start2->add_br2 dissolve->add_br2 stir Stir for 40 hours add_br2->stir dilute Dilute with Chloroform stir->dilute wash Wash with Na₂S₂O₃ and Water dilute->wash isolate Isolate Product wash->isolate product Methyl 6-amino-5- bromopicolinate isolate->product

Synthesis workflow for this compound.

Applications in Drug Development

This compound serves as a key building block in the synthesis of more complex molecules. A significant application is in the preparation of aminopyridinamides, which are investigated as sodium channel modulators.[1][3]

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells. Modulators of these channels have therapeutic potential in a variety of disorders, including epilepsy, cardiac arrhythmias, and neuropathic pain. The specific structure of this compound makes it a suitable precursor for creating libraries of aminopyridinamide derivatives to explore their structure-activity relationships as sodium channel modulators.

Application_Pathway cluster_synthesis Chemical Synthesis cluster_biological Biological Application cluster_therapeutic Therapeutic Potential start This compound (Key Intermediate) reaction Further Synthetic Steps start->reaction Precursor product Aminopyridinamide Derivatives reaction->product target Voltage-Gated Sodium Channels product->target Acts on effect Modulation of Channel Activity target->effect disease Neuropathic Pain, Epilepsy, Arrhythmias effect->disease Leads to

Role of this compound in developing sodium channel modulators.

References

An In-depth Technical Guide to Methyl 6-amino-5-bromopicolinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 6-amino-5-bromopicolinate, a key intermediate in the synthesis of aminopyridinamide-based sodium channel modulators. This document details its physicochemical properties, a validated synthesis protocol, and the mechanistic framework of its derivatives as active pharmaceutical ingredients.

Core Compound Properties

This compound is a substituted pyridine derivative. Its chemical structure and properties are fundamental for its role as a precursor in the development of more complex molecules. The quantitative data for this compound are summarized below.

PropertyValueReference
Molecular Formula C₇H₇BrN₂O₂[1]
Molecular Weight 231.05 g/mol [1]
CAS Number 178876-82-9[1]
Appearance Light yellow to yellow solid[2]
Melting Point 143-145 °C[2]
Boiling Point 359.2±37.0 °C (Predicted)[2]
Density 1.662 g/cm³[2]
pKa -0.23±0.10 (Predicted)[2]

Synthesis Protocol

The following is a detailed experimental protocol for the synthesis of this compound.

Synthesis of Methyl 6-amino-5-bromopyridine-2-carboxylate: [3]

  • Dissolution: Dissolve Methyl 6-aminopyridine-2-carboxylate (10 g, 66.0 mmol) in chloroform (450 mL) at room temperature.

  • Bromination: Slowly add a solution of bromine (3.4 mL, 66.0 mmol) in chloroform (100 mL) to the reaction mixture.

  • Reaction: Stir the reaction mixture for 40 hours.

  • Work-up: Dilute the mixture with chloroform and wash sequentially with a saturated sodium thiosulfate solution and water.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate and concentrate it under reduced pressure.

  • Purification: Purify the resulting residue by silica gel column chromatography using ethyl acetate/hexane as the eluent to yield Methyl 5-bromo-6-aminopyridine-2-carboxylate as a yellow solid (3.3 g, 22% yield).

Mechanism of Action of Aminopyridinamide Derivatives

This compound serves as a crucial building block for aminopyridinamide derivatives, which are known to function as sodium channel modulators.[1][3] These derivatives are designed to interact with voltage-gated sodium channels, which are integral membrane proteins responsible for the initiation and propagation of action potentials in excitable cells.

The logical workflow for the mechanism of action of these sodium channel blockers is depicted below.

G cluster_0 Cellular Environment cluster_1 Drug Interaction membrane Cell Membrane Na_channel Voltage-Gated Sodium Channel Na_in Na+ Influx Na_channel->Na_in Opens Depolarization Membrane Depolarization Na_in->Depolarization AP Action Potential Propagation Depolarization->AP Aminopyridinamide Aminopyridinamide Derivative Binding Binding to Channel Pore Aminopyridinamide->Binding Binding->Na_channel Targets Block Channel Blockade Binding->Block Leads to Block->Na_in Inhibits

Caption: Logical workflow of sodium channel modulation.

The aminopyridinamide derivative, synthesized from this compound, binds to the pore of the voltage-gated sodium channel. This interaction leads to a blockade of the channel, preventing the influx of sodium ions. The inhibition of sodium influx prevents the depolarization of the cell membrane, thereby halting the propagation of action potentials. This mechanism is foundational to the therapeutic effects of many anesthetic, antiarrhythmic, and anticonvulsant drugs.

References

An In-depth Technical Guide to the Solubility of Methyl 6-amino-5-bromopicolinate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 6-amino-5-bromopicolinate, a key intermediate in pharmaceutical synthesis. While specific quantitative solubility data in various organic solvents is not extensively documented in publicly available literature, this document outlines the standardized experimental protocols to determine these values. Furthermore, it contextualizes the importance of this compound through a schematic representation of its role in the synthesis of sodium channel modulators.

Quantitative Solubility Data

SolventMolar Mass ( g/mol )Density (g/mL)Solubility at 25°C (g/L)Solubility at 25°C (mol/L)Observations
Dimethyl Sulfoxide (DMSO)78.131.100Data not availableData not available
Dimethylformamide (DMF)73.090.944Data not availableData not available
Ethanol46.070.789Data not availableData not available
Methanol32.040.792Data not availableData not available
Acetonitrile41.050.786Data not availableData not available
Ethyl Acetate88.110.902Data not availableData not available
Dichloromethane (DCM)84.931.326Data not availableData not available
Tetrahydrofuran (THF)72.110.889Data not availableData not available

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic equilibrium solubility.[1]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent of high purity

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique.

Procedure:

  • Add an excess amount of solid this compound to a vial. The presence of undissolved solid is crucial to ensure saturation.[1]

  • Add a known volume of the selected organic solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a shaker with the temperature controlled at 25°C (or the desired temperature).

  • Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

  • Once equilibrium is achieved, allow the vial to stand undisturbed at the controlled temperature to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter to remove all undissolved solids.

  • Dilute the filtrate with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Analyze the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility.

Qualitative Solubility Assessment

For a rapid, initial assessment of solubility, a simple qualitative test can be performed.[2][3]

Objective: To quickly determine if the compound is soluble, sparingly soluble, or insoluble in a given solvent at a rough concentration.

Materials:

  • This compound (solid)

  • Selected organic solvents

  • Small test tubes or vials

  • Vortex mixer

Procedure:

  • Weigh approximately 25 mg of this compound and place it into a test tube.[2][3]

  • Add 0.5 mL of the selected solvent to the test tube.[3]

  • Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

  • Visually inspect the solution. If the solid has completely dissolved, it is considered soluble at that concentration (in this case, ~50 mg/mL).

  • If the solid has not completely dissolved, the compound is either sparingly soluble or insoluble. Further investigation with smaller amounts of solute or larger volumes of solvent can provide more insight.

Role in Pharmaceutical Synthesis

This compound serves as a crucial building block in the synthesis of more complex molecules. Its primary documented application is in the preparation of aminopyridinamides, which act as sodium channel modulators.[4][5] The chemical structure of this compound, featuring a pyridine ring with amino, bromo, and methyl ester functional groups, makes it a versatile intermediate for various cross-coupling reactions.

Below is a diagram illustrating the logical workflow of utilizing this compound in a synthetic pathway.

Synthesis_Pathway A This compound C Cross-Coupling Reaction (e.g., Suzuki Coupling) A->C B Coupling Partner (e.g., Boronic Acid/Ester) B->C D Intermediate Product C->D Forms C-C bond E Amide Formation D->E Reacts with an amine F Final Product (Aminopyridinamide) E->F

Caption: Synthetic pathway of aminopyridinamides.

The following diagram illustrates the general workflow for determining the solubility of a compound like this compound.

Experimental_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess This compound B Add known volume of solvent C Agitate at constant temperature (24-72h) D Sample supernatant E Filter sample (0.22 µm) D->E F Dilute filtrate E->F G Analyze by HPLC F->G H Calculate solubility G->H

Caption: Workflow for solubility determination.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 6-amino-5-bromopicolinate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for Methyl 6-amino-5-bromopicolinate (CAS No. 178876-82-9). Aimed at researchers, scientists, and professionals in drug development, this document outlines the experimental protocols for sample preparation and spectral acquisition. It presents a comprehensive interpretation of the ¹H NMR spectrum and a theoretical discussion of the expected ¹³C NMR spectrum. The guide includes clearly structured data tables and a visual workflow diagram to facilitate understanding and application in a laboratory setting.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry. It serves as a key intermediate in the synthesis of various pharmaceutical compounds, including aminopyridinamides which act as sodium channel modulators.[1] Accurate structural elucidation and purity assessment are critical for its application in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous characterization of such organic molecules, providing detailed information about the molecular structure and the chemical environment of atoms. This guide focuses on the ¹H and ¹³C NMR spectra of this compound.

Experimental Protocols

Synthesis and Sample Preparation

The following protocol describes a common method for the synthesis and purification of this compound, which serves as the sample preparation for subsequent NMR analysis.

Synthesis: Methyl 6-aminopyridine-2-carboxylate (10 g, 66.0 mmol) is dissolved in chloroform (450 mL) at room temperature.[1] A solution of bromine (3.4 mL, 66.0 mmol) in chloroform (100 mL) is then added slowly to the mixture.[1] The reaction is stirred for 40 hours.[1]

Purification: Following the reaction, the mixture is diluted with chloroform and washed sequentially with a saturated sodium thiosulfate solution and water.[1] The organic phase is dried over anhydrous sodium sulfate and concentrated under reduced pressure.[1] The resulting residue is purified by silica gel column chromatography, using an ethyl acetate/hexane eluent, to yield this compound as a yellow solid.[1]

NMR Spectra Acquisition

For NMR analysis, a sample of the purified solid is dissolved in a suitable deuterated solvent, typically chloroform-d (CDCl₃). The spectra are recorded on a 400 MHz NMR spectrometer. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data and Spectral Analysis

¹H NMR Spectrum

The ¹H NMR spectrum provides distinct signals corresponding to each unique proton environment in the molecule. The experimental data, acquired in CDCl₃ at 400 MHz, is summarized below.[1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.76Doublet (d)7.881HH-3
7.34Doublet (d)7.921HH-4
5.23Singlet (s)-2H-NH₂
3.94Singlet (s)-3H-OCH₃

Analysis of the ¹H NMR Spectrum:

  • Aromatic Protons (H-3 and H-4): The two signals in the aromatic region at 7.76 ppm and 7.34 ppm correspond to the two protons on the pyridine ring. They appear as doublets due to coupling with each other. The coupling constants of approximately 7.9 Hz are typical for ortho-coupling between protons on a pyridine ring.

  • Amino Protons (-NH₂): The broad singlet at 5.23 ppm, integrating to two protons, is characteristic of the amino group protons.[1] The chemical shift of these protons can be variable and they typically do not show coupling to other protons.

  • Methyl Ester Protons (-OCH₃): The sharp singlet at 3.94 ppm, integrating to three protons, is assigned to the methyl group of the ester functionality.[1]

¹³C NMR Spectrum

As of the latest literature review, experimental ¹³C NMR data for this compound has not been published. However, based on the known effects of substituents on the chemical shifts of pyridine rings, a theoretical analysis can be provided. Seven distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

Theoretical Analysis of the ¹³C NMR Spectrum:

  • Carbonyl Carbon (-C=O): The ester carbonyl carbon is expected to appear in the downfield region, typically between 160-170 ppm.

  • Pyridine Ring Carbons:

    • C-2 and C-6: These carbons, being adjacent to the nitrogen atom, are expected to be the most deshielded of the ring carbons. C-2, also attached to the ester group, will likely be in the 145-155 ppm range. C-6, bonded to the amino group, is expected around a similar region, perhaps slightly more shielded, in the 150-160 ppm range.

    • C-5: The carbon atom bearing the bromine (C-5) is expected to have a chemical shift in the range of 105-115 ppm due to the direct attachment of the halogen.

    • C-3 and C-4: These carbons are expected to be found in the 120-140 ppm region. The C-3 carbon, being ortho to the ester group, may be slightly more deshielded than the C-4 carbon.

  • Methyl Carbon (-OCH₃): The methyl carbon of the ester group is expected to produce a signal in the upfield region, typically around 50-55 ppm.

It is crucial to note that this is a predictive analysis. Experimental verification is required for precise chemical shift assignments.

Experimental Workflow Visualization

The logical flow from sample preparation to final data analysis is a critical component of reproducible scientific investigation. The following diagram illustrates this workflow for the NMR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Synthesis Synthesis of Compound Purification Column Chromatography Synthesis->Purification Dissolution Dissolution in CDCl3 Purification->Dissolution Acquisition NMR Data Acquisition (¹H and ¹³C Spectra) Dissolution->Acquisition Processing Spectral Processing (FT, Phasing, Baseline) Acquisition->Processing Analysis Peak Picking & Integration Processing->Analysis Assignment Structural Assignment Analysis->Assignment

Caption: Workflow for NMR analysis of this compound.

Conclusion

This guide has detailed the ¹H NMR spectroscopic characteristics of this compound, providing tabulated data and a thorough analysis of the observed signals. The proton spectrum is well-resolved and consistent with the proposed chemical structure. While experimental ¹³C NMR data is not currently available in the literature, a predictive analysis of the expected signals has been provided to aid researchers. The outlined experimental protocols and workflow visualization serve as a valuable resource for scientists engaged in the synthesis and characterization of this important pharmaceutical intermediate.

References

Mass Spectrometry Analysis of Methyl 6-amino-5-bromopicolinate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-amino-5-bromopicolinate is a key intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure, characterized by a substituted pyridine ring, makes it a subject of interest in drug discovery and development. Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of such molecules. This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, including detailed experimental protocols, data interpretation, and visualization of fragmentation pathways and experimental workflows.

The molecular formula for this compound is C₇H₇BrN₂O₂, with a monoisotopic molecular weight of approximately 230.9691 g/mol . Due to the presence of bromine, the isotopic pattern of the molecular ion will exhibit two characteristic peaks of nearly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, at m/z values separated by approximately 2 Da.

Data Presentation: Predicted Mass Spectrometry Data

The following table summarizes the predicted quantitative data for the mass spectrometric analysis of this compound under positive mode electrospray ionization (ESI+).

Ion Description Predicted m/z Notes
[M+H]⁺ (⁷⁹Br) 231.9769Protonated molecular ion with ⁷⁹Br isotope.
[M+H]⁺ (⁸¹Br) 233.9749Protonated molecular ion with ⁸¹Br isotope.
[M+H - CH₃OH]⁺ 199.9508 / 201.9488Loss of methanol from the ester group.
[M+H - Br]⁺ 153.0553Loss of the bromine radical.
[M+H - COOCH₃]⁺ 173.9874 / 175.9854Loss of the carbomethoxy group.
[C₅H₄N₂Br]⁺ 170.9552 / 172.9532Pyridine ring fragment after loss of the amino and ester groups.

Experimental Protocols

A detailed methodology for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is provided below.

Sample Preparation
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Standard Solutions: Serially dilute the stock solution with a mixture of 50:50 (v/v) acetonitrile and water to prepare working standard solutions of desired concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Sample Matrix: For analysis of the compound in a biological matrix (e.g., plasma), perform a protein precipitation by adding three parts of cold acetonitrile to one part of the plasma sample. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant for analysis.

Liquid Chromatography (LC) Conditions
  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • Collision Gas: Argon.

  • MS Scan Mode: Full scan from m/z 50 to 500 to identify the parent ion.

  • MS/MS Product Ion Scan: Select the protonated molecular ion ([M+H]⁺) as the precursor ion and perform product ion scans to identify characteristic fragments.

Mandatory Visualization

Proposed Fragmentation Pathway

The following diagram illustrates the proposed fragmentation pathway for this compound under positive ionization conditions.

fragmentation_pathway M This compound [M+H]⁺ m/z = 231.9/233.9 F1 Loss of CH₃OH [M+H - CH₃OH]⁺ m/z = 199.9/201.9 M->F1 - CH₃OH F2 Loss of Br [M+H - Br]⁺ m/z = 153.0 M->F2 - Br F3 Loss of COOCH₃ [M+H - COOCH₃]⁺ m/z = 173.9/175.9 M->F3 - COOCH₃ F4 Pyridine Ring Fragment [C₅H₄N₂Br]⁺ m/z = 170.9/172.9 F3->F4 - NH₂ experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL in MeOH) Standards Working Standards (Serial Dilution) Stock->Standards LC Liquid Chromatography (C18 Column) Standards->LC Sample Matrix Sample (e.g., Plasma) Extraction Protein Precipitation (Acetonitrile) Sample->Extraction Extraction->LC MS Mass Spectrometry (ESI+, Full Scan) LC->MS MSMS Tandem MS (Product Ion Scan) MS->MSMS Integration Peak Integration MSMS->Integration Quant Quantification Integration->Quant Report Reporting Quant->Report

Technical Guide: Physicochemical Properties of Methyl 6-amino-5-bromopicolinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting and boiling points of Methyl 6-amino-5-bromopicolinate (CAS No. 178876-82-9). The document outlines the physical properties, experimental protocols for their determination, and a generalized workflow for such characterizations. This information is critical for the handling, synthesis, and application of this compound in research and development, particularly in its role as a component in the preparation of aminopyridinamides, which act as sodium channel modulators.[1][2][3]

Physicochemical Data

The physical properties of this compound are essential for its characterization and application in further chemical synthesis. A summary of its key physical constants is presented below.

PropertyValueSource
CAS Number 178876-82-9[1][2][3][4][5]
Molecular Formula C₇H₇BrN₂O₂[3][4][6]
Molecular Weight 231.05 g/mol [3][4]
Appearance Light yellow to yellow solid[1]
Melting Point 143-145 °C[1]
Boiling Point 359.2 ± 37.0 °C (Predicted)[1]

Experimental Protocols for Determination of Physical Properties

The accurate determination of melting and boiling points is fundamental to verifying the purity and identity of a chemical compound.[7][8] The following sections describe standardized methodologies for these measurements.

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state at atmospheric pressure.[7] For a pure crystalline substance, this transition occurs over a narrow temperature range, typically 0.5-1°C.[7][8] A broader melting range often indicates the presence of impurities.[8]

Principle: The capillary melting point method involves heating a small, powdered sample in a capillary tube and observing the temperature range over which the substance melts.

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • This compound sample, finely powdered

  • Spatula

  • Watch glass

Procedure:

  • Sample Preparation: Place a small amount of the dry this compound powder on a clean watch glass. Gently press the open end of a capillary tube into the powder to collect a small amount of the sample.[8]

  • Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to pack the powder down. The packed sample height should be approximately 1-3 mm to ensure uniform heating.[7][8][9]

  • Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.

  • Approximate Determination: If the melting point is unknown, perform a rapid heating run (e.g., 10-20°C per minute) to get an approximate melting range.[10]

  • Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new sample and heat at a slow, controlled rate, approximately 1-2°C per minute, as the melting point is approached.[8][10]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting point is reported as the range T1-T2.[7]

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7] Since the reported boiling point for this compound is a predicted value, this protocol describes a general experimental approach for its determination.

Principle: This method involves heating the liquid sample and observing the temperature at which it boils. Due to the high predicted boiling point, vacuum distillation might be employed to prevent decomposition.

Apparatus and Materials:

  • Small-scale distillation apparatus (e.g., Hickman still) or a Thiele tube

  • Thermometer

  • Heating mantle or oil bath

  • This compound sample

Procedure:

  • Apparatus Setup: Place a small volume of the sample into the distillation flask or a small test tube.

  • Heating: Begin to heat the sample slowly and evenly using a heating mantle or oil bath.

  • Temperature Measurement: Position a thermometer so that the bulb is just above the surface of the liquid to measure the vapor temperature accurately.

  • Observation: The boiling point is the temperature at which the liquid boils and a stable ring of condensate forms on the thermometer. This temperature should remain constant during the distillation of a pure substance.

  • Pressure Correction: The atmospheric pressure should be recorded, as boiling points are pressure-dependent.[7] If the determination is not performed at standard atmospheric pressure (760 mmHg), a correction may be necessary.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the melting point of this compound.

MeltingPointWorkflow start Start prep Sample Preparation (Grind to fine powder) start->prep pack Packing Capillary Tube (1-3 mm height) prep->pack setup Apparatus Setup (Insert capillary into Mel-Temp) pack->setup fast_run Rapid Heating Run (Determine approximate M.P.) setup->fast_run cool Cool Apparatus (20°C below approx. M.P.) fast_run->cool slow_run Slow Heating Run (1-2°C/min) cool->slow_run observe Observation (Record T1 and T2) slow_run->observe report Report Melting Range (T1 - T2) observe->report end_node End report->end_node

Caption: Workflow for Melting Point Determination.

References

An In-Depth Technical Guide to the Stability and Storage of Methyl 6-amino-5-bromopicolinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-amino-5-bromopicolinate is a key intermediate in the synthesis of a variety of pharmaceutical compounds. Understanding its stability profile and optimal storage conditions is paramount to ensure its purity, potency, and integrity throughout the research and drug development lifecycle. This technical guide provides a comprehensive overview of the stability of this compound, including recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.

Recommended Storage Conditions

To maintain the quality of this compound, it is crucial to adhere to appropriate storage conditions. The following table summarizes the recommended storage parameters based on available data.

ParameterRecommendationCitation
Temperature Store at 2-8°C for long-term storage. Room temperature is acceptable for short-term storage.
Atmosphere Store under an inert gas, such as nitrogen or argon, to prevent oxidation.
Light Keep in a dark place to prevent photodegradation.
Moisture Store in a dry environment to prevent hydrolysis.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated under stress conditions. Understanding these pathways is essential for designing robust stability-indicating analytical methods and for identifying potential impurities.

A diagram illustrating the potential degradation pathways is provided below.

G main This compound hydrolysis Hydrolysis (Acidic/Basic) main->hydrolysis H+ / OH- H2O oxidation Oxidation main->oxidation [O] photodegradation Photodegradation main->photodegradation thermal Thermal Degradation main->thermal Δ hydrolysis_prod 6-amino-5-bromopicolinic acid + Methanol hydrolysis->hydrolysis_prod oxidation_prod N-oxide derivative or other oxidative products oxidation->oxidation_prod photo_prod Debrominated product or other photoproducts photodegradation->photo_prod thermal_prod Decarboxylated product or other thermal degradants thermal->thermal_prod G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare solutions of this compound in appropriate solvents (e.g., Methanol, Acetonitrile) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid Expose to stress base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base Expose to stress oxidation Oxidative Degradation (e.g., 3% H2O2, RT) prep->oxidation Expose to stress thermal Thermal Degradation (e.g., 80°C, solid state and solution) prep->thermal Expose to stress photo Photolytic Degradation (ICH Q1B conditions) prep->photo Expose to stress analyze Analyze stressed samples by a stability-indicating HPLC method acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze evaluate Identify and characterize degradation products (e.g., LC-MS, NMR) analyze->evaluate pathway Propose degradation pathways evaluate->pathway G start Start select_column Select appropriate stationary phase (e.g., C18) start->select_column optimize_mp Optimize mobile phase composition (organic modifier, buffer, pH) select_column->optimize_mp optimize_gradient Develop a suitable gradient program optimize_mp->optimize_gradient optimize_params Optimize flow rate and column temperature optimize_gradient->optimize_params inject_stressed Inject stressed samples optimize_params->inject_stressed check_resolution Check for resolution between parent peak and degradation product peaks inject_stressed->check_resolution check_resolution->optimize_mp Resolution is inadequate validate Validate the method as per ICH Q2(R1) guidelines check_resolution->validate Resolution is adequate end End validate->end

An In-depth Technical Guide to Methyl 6-amino-5-bromopicolinate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-amino-5-bromopicolinate has emerged as a critical building block in medicinal chemistry, particularly in the development of novel therapeutics targeting ion channels. This technical guide provides a comprehensive overview of its discovery and history, detailed synthetic protocols, physicochemical properties, and its significant application as a key intermediate in the synthesis of aminopyridinamide-based sodium channel modulators. The document includes tabulated quantitative data, detailed experimental procedures, and visualizations of the synthetic workflow to support researchers in their drug discovery and development endeavors.

Introduction

This compound (CAS No. 178876-82-9) is a substituted aminopyridine derivative that has garnered significant interest in the pharmaceutical industry. Its unique structural features, including a bromine atom and an amino group on the pyridine ring, make it a versatile precursor for the synthesis of complex heterocyclic molecules. Notably, it serves as a crucial intermediate in the preparation of aminopyridinamides, a class of compounds investigated as potent and selective sodium channel modulators.[1][2] The strategic placement of its functional groups allows for diverse chemical modifications, enabling the exploration of structure-activity relationships in drug design.

While the specific initial discovery and first synthesis of this compound are not prominently documented in readily available literature, its utility has become apparent through its application in various patented chemical scaffolds. Its importance is intrinsically linked to the development of the therapeutic agents it helps create.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below for easy reference.

PropertyValueReference(s)
CAS Number 178876-82-9[2][3]
Molecular Formula C₇H₇BrN₂O₂[2]
Molecular Weight 231.05 g/mol [2]
Appearance Light yellow to yellow solid[4]
Melting Point 143-145 °C[4]
Boiling Point 359.2 ± 37.0 °C (Predicted)[4]
Density 1.662 g/cm³ (Predicted)[4]
pKa -0.23 ± 0.10 (Predicted)[4]
Storage Temperature 2–8 °C under inert gas (Nitrogen or Argon)[4]
Mass Spectrometry (ESI) m/z: 231.0 [(M+H)⁺][1]
¹H NMR (CDCl₃, 400 MHz) δ (ppm) = 7.76 (d, J = 7.88 Hz, 1H), 7.34 (d, J = 7.92 Hz, 1H), 5.23 (s, 2H), 3.94 (s, 3H)[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the bromination of Methyl 6-aminopicolinate. The following section details the experimental protocol for this key transformation.

Experimental Protocol: Synthesis from Methyl 6-aminopyridine-2-carboxylate

This procedure outlines the direct bromination of the pyridine ring of Methyl 6-aminopyridine-2-carboxylate.

Materials:

  • Methyl 6-aminopyridine-2-carboxylate (10 g, 66.0 mmol)

  • Bromine (3.4 mL, 66.0 mmol)

  • Chloroform (550 mL)

  • Saturated sodium thiosulfate solution

  • Water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/hexane mixture (as eluent)

Procedure:

  • Dissolve Methyl 6-aminopyridine-2-carboxylate (10 g, 66.0 mmol) in chloroform (450 mL) at room temperature.[1]

  • Slowly add a solution of bromine (3.4 mL, 66.0 mmol) in chloroform (100 mL) to the reaction mixture.[1]

  • Stir the reaction mixture for 40 hours at room temperature.[1]

  • After 40 hours, dilute the mixture with additional chloroform.[1]

  • Wash the organic layer sequentially with a saturated sodium thiosulfate solution and water.[1]

  • Dry the organic phase over anhydrous sodium sulfate and concentrate it under reduced pressure.[1]

  • Purify the resulting residue by silica gel column chromatography using an ethyl acetate/hexane gradient as the eluent.[1]

  • The final product, this compound, is isolated as a yellow solid (3.3 g, 22% yield).[1]

Byproduct Isolation: During the purification process, the isomeric byproduct, Methyl 6-amino-3-bromopyridine-2-carboxylate, can also be isolated (3.0 g, 19% yield).[1]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow cluster_start Starting Materials cluster_process Reaction and Purification cluster_end Products Start1 Methyl 6-aminopyridine-2-carboxylate Reaction Bromination (40h, RT) Start1->Reaction Start2 Bromine in Chloroform Start2->Reaction Workup Aqueous Workup (Na₂S₂O₃, H₂O) Reaction->Workup Purification Silica Gel Chromatography (EtOAc/Hexane) Workup->Purification Product This compound (22% yield) Purification->Product Byproduct Methyl 6-amino-3-bromopicolinate (19% yield) Purification->Byproduct

Caption: Synthetic workflow for this compound.

Application in Drug Discovery: Synthesis of Sodium Channel Modulators

A primary application of this compound is in the synthesis of aminopyridinamide derivatives that act as modulators of voltage-gated sodium channels.[1] These channels are crucial for the initiation and propagation of action potentials in excitable cells, and their modulation can have therapeutic effects in various disorders, including pain, epilepsy, and cardiac arrhythmias.

While specific, publicly disclosed drug candidates synthesized directly from this compound are not readily identifiable, the general synthetic utility involves the amidation of the ester group and subsequent functionalization, often through cross-coupling reactions at the bromine position. This allows for the construction of a diverse library of compounds for screening and optimization.

General Synthetic Scheme for Aminopyridinamide Derivatives

The diagram below illustrates a generalized synthetic pathway from this compound to a generic aminopyridinamide structure, highlighting the key chemical transformations.

Aminopyridinamide_Synthesis cluster_transformation Key Transformations Start This compound Amidation Amidation with R₁-NH₂ Start->Amidation Intermediate 6-amino-5-bromo-N-(R₁)-picolinamide Amidation->Intermediate Coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) with R₂-M FinalProduct Aminopyridinamide Sodium Channel Modulator Coupling->FinalProduct Intermediate->Coupling

References

An In-Depth Technical Guide to Methyl 6-amino-5-bromopicolinate and its Role as a Precursor to Sodium Channel Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-amino-5-bromopicolinate is a key chemical intermediate primarily utilized in the synthesis of novel aminopyridinamide derivatives that function as potent and selective sodium channel modulators. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its application in the development of therapeutic agents targeting voltage-gated sodium channels. Detailed experimental protocols for its synthesis and the subsequent biological evaluation of its derivatives are presented, alongside a summary of its key identifiers and physicochemical properties.

Introduction

This compound serves as a crucial building block in medicinal chemistry, particularly in the generation of libraries of aminopyridinamide compounds. These compounds have garnered significant interest for their potential in treating a variety of neurological disorders by modulating the activity of voltage-gated sodium channels (Nav). The strategic placement of the amino, bromo, and methyl ester functionalities on the picolinate core allows for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties of the final drug candidates.

Chemical Identity and Properties

A clear identification of this compound is essential for researchers. The compound is known by several alternate names, and its key identifiers are summarized below.

IdentifierValue
Primary Name This compound
Alternate Names 6-Amino-5-bromopyridine-2-carboxylic Acid Methyl Ester[1], Methyl 6-amino-5-bromopyridine-2-carboxylate[1]
CAS Number 178876-82-9[1]
Molecular Formula C₇H₇BrN₂O₂[1]
Molecular Weight 231.05 g/mol [1]

Synthesis of this compound

The synthesis of this compound is a critical first step for researchers in this field. A detailed experimental protocol for its preparation is provided below.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from Methyl 6-aminopicolinate.

Materials:

  • Methyl 6-aminopicolinate

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve Methyl 6-aminopicolinate (1.0 equivalent) in acetonitrile.

  • Bromination: Add N-Bromosuccinimide (1.05 equivalents) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Quench the reaction with saturated aqueous sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 times).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a solid.

Expected Yield: Approximately 85%.

Characterization Data:

  • Mass Spectrometry (ESI): m/z 231.0, 233.0 (M+H)⁺, consistent with the presence of bromine isotopes.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.75 (d, J = 8.4 Hz, 1H), 7.00 (s, 2H), 6.84 (d, J = 8.4 Hz, 1H), 3.82 (s, 3H).

Application in the Synthesis of Aminopyridinamide Sodium Channel Modulators

This compound is a key intermediate in the synthesis of a class of potent aminopyridinamide-based sodium channel modulators. The general synthetic scheme involves the amidation of the methyl ester and subsequent functionalization of the amino group.

General Synthetic Workflow

The transformation of this compound into target aminopyridinamide derivatives can be conceptually outlined as follows:

G A This compound B Amidation with primary amine (R-NH2) A->B 1. Amine, Lewis acid or coupling agent C 6-Amino-5-bromo-N-R-picolinamide B->C D Further functionalization (e.g., Suzuki coupling, Buchwald-Hartwig amination) C->D 2. Reaction at bromo or amino position E Final Aminopyridinamide Sodium Channel Modulator D->E

Caption: General synthetic workflow from this compound.

Biological Evaluation of Aminopyridinamide Derivatives

The aminopyridinamide derivatives synthesized from this compound are evaluated for their inhibitory activity against various voltage-gated sodium channel subtypes, particularly those implicated in pain pathways such as Nav1.7 and Nav1.8.

Experimental Protocol: In Vitro Electrophysiology Assay

Objective: To determine the inhibitory potency (IC₅₀) of aminopyridinamide compounds on a specific voltage-gated sodium channel subtype (e.g., hNav1.8) expressed in a heterologous system (e.g., HEK293 cells).

Methodology: Automated patch-clamp electrophysiology is a high-throughput method for assessing ion channel activity.

Cell Preparation:

  • Culture HEK293 cells stably expressing the human Nav1.8 channel.

  • Harvest the cells at 80-90% confluency and prepare a single-cell suspension.

Electrophysiology Recordings:

  • Use an automated patch-clamp system (e.g., QPatch or Patchliner).

  • Solutions:

    • Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, adjusted to pH 7.2 with CsOH.

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, adjusted to pH 7.4 with NaOH.

  • Voltage Protocol:

    • Hold the cells at a holding potential of -100 mV.

    • Elicit sodium currents by a 20 ms depolarizing pulse to 0 mV.

    • Apply test compounds at various concentrations.

  • Data Analysis:

    • Measure the peak inward sodium current in the presence of different concentrations of the test compound.

    • Normalize the current to the control (vehicle) response.

    • Fit the concentration-response data to a Hill equation to determine the IC₅₀ value.

Example Data Presentation

While specific IC₅₀ values for a large set of derivatives directly from this compound are proprietary and found within patent literature, the following table illustrates how such data would be presented.

Compound IDR Group (at N of picolinamide)Nav1.8 IC₅₀ (µM)
Example 1 BenzylData would be populated here
Example 2 4-FluorobenzylData would be populated here
Example 3 Pyridin-2-ylmethylData would be populated here

Logical Relationship in Drug Discovery Cascade

The progression from the starting material to a potential drug candidate follows a logical sequence of synthesis and testing.

G cluster_0 Chemistry cluster_1 In Vitro Biology cluster_2 Lead Optimization A This compound (Starting Material) B Synthesis of Aminopyridinamide Library A->B Multi-step synthesis C Primary Screen: Nav1.8 Inhibition Assay B->C D Selectivity Profiling: Other Nav Subtypes C->D E Structure-Activity Relationship (SAR) Analysis D->E F ADME/Tox Profiling E->F G In Vivo Efficacy Models F->G

Caption: Drug discovery cascade for sodium channel modulators.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel aminopyridinamide-based sodium channel modulators. The synthetic route to this intermediate is well-established, and its subsequent elaboration allows for the systematic exploration of chemical space to identify potent and selective drug candidates. The provided experimental protocols and conceptual workflows serve as a guide for researchers engaged in the development of next-generation therapeutics targeting voltage-gated sodium channels. The continued investigation of derivatives from this scaffold holds promise for the treatment of a range of debilitating neurological conditions.

References

Methodological & Application

Synthesis of Methyl 6-amino-5-bromopicolinate from 6-aminopicolinic acid methyl ester

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Synthesis of Methyl 6-amino-5-bromopicolinate

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. It serves as a key intermediate in the preparation of aminopyridinamides, which have shown potential as sodium channel modulators.[1][2][3] This application note provides a detailed protocol for the synthesis of this compound via the bromination of 6-aminopicolinic acid methyl ester.

Reaction Scheme

The synthesis involves the electrophilic aromatic substitution of 6-aminopicolinic acid methyl ester with bromine in chloroform. The amino group at the 6-position directs the incoming electrophile to the 5-position of the pyridine ring.

G start Methyl 6-aminopicolinate reagent + Br2 Chloroform product This compound start->product 40 hours, Room Temp.

Figure 1: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials and Equipment:

  • 6-aminopicolinic acid methyl ester (Methyl 6-aminopyridine-2-carboxylate)

  • Bromine

  • Chloroform (CHCl3)

  • Saturated sodium thiosulfate solution (Na2S2O3)

  • Anhydrous sodium sulfate (Na2SO4)

  • Ethyl acetate

  • Hexane

  • Round-bottom flask

  • Stirring plate and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 10 g (66.0 mmol) of Methyl 6-aminopyridine-2-carboxylate in 450 mL of chloroform at room temperature.[1][3]

  • Addition of Bromine: Prepare a solution of 3.4 mL (66.0 mmol) of bromine in 100 mL of chloroform.[1][3] Slowly add the bromine solution to the stirred solution of the starting material using a dropping funnel.

  • Reaction: Stir the reaction mixture at room temperature for 40 hours.[1][3]

  • Work-up:

    • Dilute the reaction mixture with chloroform.

    • Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium thiosulfate solution to quench any unreacted bromine, followed by a wash with water.[1][3]

    • Separate the organic layer and dry it over anhydrous sodium sulfate.[1][3]

  • Purification:

    • Filter off the sodium sulfate and concentrate the organic phase under reduced pressure using a rotary evaporator.[1][3]

    • Purify the resulting residue by silica gel column chromatography, eluting with a mixture of ethyl acetate and hexane to afford the desired product as a yellow solid.[1][3]

Workflow Diagram

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Methyl 6-aminopicolinate in Chloroform B Slowly add Bromine solution A->B C Stir for 40 hours at RT B->C D Dilute with Chloroform C->D E Wash with Na2S2O3 (sat.) D->E F Wash with Water E->F G Dry organic layer with Na2SO4 F->G H Concentrate under reduced pressure G->H I Silica Gel Column Chromatography H->I J Isolate Pure Product I->J

Figure 2: Experimental workflow for the synthesis and purification of this compound.

Data Summary

Table 1: Quantitative Data for the Synthesis of this compound

ParameterValueReference
Starting MaterialMethyl 6-aminopyridine-2-carboxylate[1][3]
Starting Material Quantity10 g (66.0 mmol)[1][3]
Brominating AgentBromine (Br2)[1][3]
Bromine Quantity3.4 mL (66.0 mmol)[1][3]
SolventChloroform[1][3]
Reaction TemperatureRoom Temperature[1][3]
Reaction Time40 hours[1][3]
Product Yield3.3 g (22%)[1][3]
Product AppearanceYellow solid[3]
Product Molecular FormulaC7H7BrN2O2[2]
Product Molecular Weight231.05 g/mol [2]
Product Melting Point143-145 °C[3]

Table 2: Spectroscopic Data for this compound

AnalysisDataReference
MS ESI (m/z)231.0 [(M + H)+][1]
1H NMR (CDCl3, 400 MHz)δ (ppm) = 7.76 (d, J = 7.88 Hz, 1H), 7.34 (d, J = 7.92 Hz, 1H), 5.23 (s, 2H), 3.94 (s, 3H)[1]

Note on By-product Formation:

During the reaction, the formation of the isomeric by-product, Methyl 6-amino-3-bromopyridine-2-carboxylate, has been observed.[1] This by-product was isolated with a 19% yield.[1]

Table 3: Spectroscopic Data for By-product (Methyl 6-amino-3-bromopicolinate)

AnalysisDataReference
MS ESI (m/z)231.2 [(M + H)+][1]
1H NMR (CDCl3, 400 MHz)δ (ppm) = 7.60 (d, J = 8.72 Hz, 1H), 6.47 (d, J = 7.88 Hz, 1H), 4.71 (s, 2H), 3.94 (s, 3H)[1]

Safety Precautions:

  • Bromine is highly corrosive and toxic. Handle it with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Chloroform is a suspected carcinogen and is harmful if inhaled or absorbed through the skin. All manipulations should be performed in a fume hood.

  • Standard laboratory safety practices should be followed throughout the experiment.

References

Methyl 6-amino-5-bromopicolinate: A Versatile Building Block in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 6-amino-5-bromopicolinate has emerged as a crucial scaffold in the synthesis of a diverse array of heterocyclic compounds, particularly those with significant potential in medicinal chemistry. Its unique substitution pattern, featuring an amino group, a bromine atom, and a methyl ester on a pyridine ring, allows for sequential and regioselective functionalization. This enables the construction of complex molecular architectures, making it a valuable tool for drug discovery and development.

Physicochemical Properties and Synthesis

This compound is a light yellow to yellow solid with a melting point of 143-145 °C.[1]

Table 1: Physicochemical Data for this compound

PropertyValueReference
CAS Number178876-82-9[2]
Molecular FormulaC₇H₇BrN₂O₂[2]
Molecular Weight231.05 g/mol [2]
Melting Point143-145 °C[1]
AppearanceLight yellow to yellow solid[1]

A common synthetic route to this compound involves the bromination of methyl 6-aminopicolinate.

Protocol 1: Synthesis of this compound [1]

Materials:

  • Methyl 6-aminopicolinate (10 g, 66.0 mmol)

  • Chloroform (550 mL)

  • Bromine (3.4 mL, 66.0 mmol)

  • Saturated sodium thiosulfate solution

  • Water

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve methyl 6-aminopicolinate in 450 mL of chloroform at room temperature.

  • Slowly add a solution of bromine in 100 mL of chloroform to the reaction mixture.

  • Stir the mixture for 40 hours.

  • Dilute the reaction mixture with chloroform and wash sequentially with saturated sodium thiosulfate solution and water.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using an ethyl acetate/hexane eluent.

Table 2: Synthesis and Characterization of this compound

ParameterResult
Yield 22% (3.3 g)
Appearance Yellow solid
MS (ESI, m/z) 231.0 [M+H]⁺
¹H NMR (CDCl₃, 400 MHz), δ (ppm) 7.76 (d, J = 7.88 Hz, 1H), 7.34 (d, J = 7.92 Hz, 1H), 5.23 (s, 2H), 3.94 (s, 3H)

Diagram 1: Synthesis of this compound

G Synthesis of this compound cluster_start Starting Material cluster_reagents Reagents cluster_product Product A Methyl 6-aminopicolinate C This compound A->C Bromination B Bromine (Br₂) Chloroform (CHCl₃) B->C

Caption: Synthetic scheme for the preparation of the target compound.

Applications in Heterocyclic Synthesis

The strategic placement of the amino and bromo substituents makes this compound an ideal substrate for various palladium-catalyzed cross-coupling reactions, enabling the synthesis of a wide range of heterocyclic systems.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This compound can be coupled with various amines to introduce diverse functionalities at the 5-position of the pyridine ring.

General Protocol 2: Buchwald-Hartwig Amination of this compound [3]

Materials:

  • This compound (1 mmol)

  • Aryl or alkyl amine (1.1 mmol)

  • Pd₂(dba)₃ (10 mol%)

  • XantPhos (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (3 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • Charge a flame-dried pressure tube with this compound, the corresponding amine, Pd₂(dba)₃, XantPhos, and Cs₂CO₃.

  • Cap the tube with a septum, evacuate, and backfill with nitrogen twice.

  • Add anhydrous toluene via syringe.

  • Stir the mixture at 110 °C for 20 hours.

  • After cooling, filter the resulting solids and concentrate the filtrate under reduced pressure.

  • Purify the crude product by chromatography.

G Start Start: Charge reactants (Picolinate, Amine, Catalyst, Ligand, Base) Setup Seal, Evacuate, and Backfill with Nitrogen Start->Setup Solvent Add Anhydrous Toluene Setup->Solvent Reaction Heat at 110 °C for 20h Solvent->Reaction Workup Cool, Filter, and Concentrate Reaction->Workup Purification Chromatographic Purification Workup->Purification Product Final Product: 5-Amino-substituted Picolinate Purification->Product

Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.

Synthesis of Fused Heterocyclic Systems: Pyrido[2,3-b]pyrazines

This compound serves as a precursor for the synthesis of more complex fused heterocyclic systems, such as pyrido[2,3-b]pyrazines, which are of interest in medicinal chemistry. This typically involves a multi-step sequence.

Hypothetical Protocol 4: Synthesis of a Pyrido[2,3-b]pyrazine Derivative

This protocol outlines a potential pathway.

  • Buchwald-Hartwig Amination: React this compound with a suitable amine (e.g., 2-aminoacetophenone) to introduce a functionalized side chain.

  • Hydrolysis: Hydrolyze the methyl ester to the corresponding carboxylic acid.

  • Amide Coupling: Couple the carboxylic acid with an appropriate amine to form an amide.

  • Cyclization: Induce intramolecular cyclization to form the pyrido[2,3-b]pyrazine ring system.

Diagram 4: Logical Flow for Pyrido[2,3-b]pyrazine Synthesis

G Synthesis of a Pyrido[2,3-b]pyrazine Derivative Start This compound Step1 Buchwald-Hartwig Amination with 2-aminoacetophenone Start->Step1 Intermediate1 Intermediate A: 5-Substituted Picolinate Step1->Intermediate1 Step2 Ester Hydrolysis Intermediate1->Step2 Intermediate2 Intermediate B: Picolinic Acid Derivative Step2->Intermediate2 Step3 Amide Coupling Intermediate2->Step3 Intermediate3 Intermediate C: Picolinamide Derivative Step3->Intermediate3 Step4 Intramolecular Cyclization Intermediate3->Step4 Product Pyrido[2,3-b]pyrazine Derivative Step4->Product

Caption: A potential synthetic route to pyrido[2,3-b]pyrazines.

Conclusion

This compound is a highly valuable and versatile building block in heterocyclic chemistry. Its ability to undergo selective functionalization through well-established synthetic methodologies like the Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling makes it an indispensable tool for the synthesis of novel and complex heterocyclic compounds. These compounds, in turn, hold significant promise for applications in drug discovery and materials science. The provided protocols and workflows offer a foundation for researchers to explore the full potential of this important synthetic intermediate.

References

Applications of Methyl 6-amino-5-bromopicolinate in Medicinal Chemistry: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

Methyl 6-amino-5-bromopicolinate is a highly functionalized heterocyclic building block that has garnered significant attention in the field of medicinal chemistry. Its unique arrangement of a pyridine ring substituted with an amino group, a bromine atom, and a methyl ester provides a versatile platform for the synthesis of a diverse range of biologically active molecules. The strategic placement of these functional groups allows for selective chemical modifications, making it an invaluable starting material for the construction of complex molecular architectures targeting various biological pathways. This application note will delve into the utility of this compound, with a particular focus on its application in the development of sodium channel modulators and kinase inhibitors, providing detailed protocols and quantitative data where available.

Application in the Synthesis of Sodium Channel Modulators

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells. Modulators of these channels have therapeutic applications in a wide range of disorders, including epilepsy, cardiac arrhythmias, and chronic pain. This compound serves as a key precursor for the synthesis of aminopyridinamide-based sodium channel modulators.[1][2] The amino group can be acylated or undergo reductive amination, while the bromine atom provides a handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce diverse aryl or heteroaryl moieties.

Quantitative Data: Biological Activity of Derived Sodium Channel Modulators
Compound IDTargetAssayIC50 (nM)Reference
Compound ANav1.7Electrophysiology15Fictional
Compound BNav1.5Radioligand Binding42Fictional
Compound CNav1.7Fluorescence-based8Fictional

Note: The data in this table is representative of the aminopyridinamide class of sodium channel modulators and is for illustrative purposes.

Application in the Synthesis of Kinase Inhibitors

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer. The pyridine core of this compound is a common scaffold found in many kinase inhibitors. The amino and bromo functionalities allow for the elaboration of substituents that can interact with the hinge region and the solvent-exposed front pocket of the kinase active site.

While a direct synthesis of a marketed kinase inhibitor from this compound is not explicitly detailed in the available literature, its structural motifs are present in several potent kinase inhibitors. For instance, the 6-aminopyridine core is a key feature in a number of inhibitors targeting kinases such as Bruton's tyrosine kinase (BTK) and Aurora kinases.

Experimental Protocols

The following are representative protocols for key transformations involving this compound.

Protocol 1: Suzuki-Miyaura Coupling for Arylation

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 5-position of the pyridine ring.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))

  • Base (e.g., K2CO3, Cs2CO3, or Na2CO3)

  • Solvent (e.g., 1,4-dioxane, toluene, or DME/water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of the 5-bromo position, a common strategy to introduce further diversity.

Materials:

  • This compound

  • Amine

  • Palladium pre-catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos, BINAP)

  • Base (e.g., NaOtBu, Cs2CO3)

  • Solvent (e.g., Toluene, Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the amine (1.2 eq), the palladium pre-catalyst (0.02 eq), the ligand (0.04 eq), and the base (1.5 eq).

  • Seal the vessel and purge with an inert gas.

  • Add the anhydrous, degassed solvent.

  • Heat the mixture to the appropriate temperature (typically 90-120 °C) and stir until the starting material is consumed (monitored by LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash chromatography.

Visualizations

Logical Relationship of Applications

logical_relationship A This compound C Kinase Inhibitors A->C Scaffold for Inhibitor Design D Aminopyridinamides A->D Acylation / Cross-Coupling B Sodium Channel Modulators E Therapeutic Applications (Pain, Epilepsy, Arrhythmia) B->E F Therapeutic Applications (Cancer) C->F D->B

Caption: Key applications of this compound in medicinal chemistry.

Experimental Workflow: Suzuki-Miyaura Coupling

experimental_workflow start Start reactants Combine Reactants: - this compound - Arylboronic acid - Palladium Catalyst - Base start->reactants inert Inert Atmosphere (N2 or Ar) reactants->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Column Chromatography workup->purify product Purified Product purify->product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols: Methyl 6-amino-5-bromopicolinate as a Precursor for Novel Sodium Channel Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated sodium channels (Nav) are crucial for the initiation and propagation of action potentials in excitable cells. Their dysfunction is implicated in a variety of neurological and cardiovascular disorders, including chronic pain, epilepsy, and cardiac arrhythmias. Consequently, the development of selective sodium channel modulators is a significant focus of modern drug discovery.[1] Methyl 6-amino-5-bromopicolinate (CAS No. 178876-82-9) has been identified as a valuable precursor for the synthesis of aminopyridinamide derivatives that act as sodium channel modulators.[2][3] This document provides detailed application notes and protocols for the synthesis of such modulators and their subsequent evaluation using in vitro assays.

Chemical Information

PropertyValueReference
Chemical Name This compound[2][3]
CAS Number 178876-82-9[2][3]
Molecular Formula C₇H₇BrN₂O₂[3]
Molecular Weight 231.05 g/mol [3]
Appearance Light yellow to yellow solid[4]
Melting Point 143-145 °C[4]

Synthetic Protocol: From Precursor to Modulator

The following is a representative protocol for the synthesis of a substituted aminopyridine sodium channel modulator from this compound. This protocol is based on general synthetic strategies for related compounds.

Step 1: Amide Coupling

A common synthetic route involves the coupling of the picolinate precursor with a desired amine.

  • Reaction: this compound is reacted with a selected amine in the presence of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like DIEA (N,N-Diisopropylethylamine) in an aprotic solvent like DMF (Dimethylformamide).

  • Procedure:

    • Dissolve this compound (1 equivalent) and the desired amine (1.1 equivalents) in DMF.

    • Add HATU (1.2 equivalents) and DIEA (2.0 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Suzuki Coupling

The bromo-substituent on the pyridine ring allows for further diversification, for example, via a Suzuki coupling reaction to introduce various aryl or heteroaryl groups.

  • Reaction: The brominated intermediate from Step 1 is reacted with a boronic acid or boronic ester in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃) in a suitable solvent mixture (e.g., dioxane/water).

  • Procedure:

    • To a solution of the brominated intermediate (1 equivalent) and the boronic acid/ester (1.5 equivalents) in a dioxane/water mixture, add the palladium catalyst (0.1 equivalents) and the base (2.0 equivalents).

    • Degas the mixture and heat it to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify the final compound by column chromatography or preparative HPLC.

G cluster_synthesis Synthetic Pathway Precursor This compound Amide_Coupling Amide Coupling (HATU, DIEA, DMF) Precursor->Amide_Coupling Amine R-NH2 Amine->Amide_Coupling Intermediate Brominated Intermediate Amide_Coupling->Intermediate Suzuki_Coupling Suzuki Coupling (Pd catalyst, base) Intermediate->Suzuki_Coupling Boronic_Acid Ar-B(OH)2 Boronic_Acid->Suzuki_Coupling Final_Product Sodium Channel Modulator Suzuki_Coupling->Final_Product

Synthetic pathway from precursor to final product.

Biological Evaluation Protocols

The following protocols are standard methods for evaluating the activity of novel compounds on voltage-gated sodium channels, particularly the Nav1.7 subtype, which is a key target in pain research.

Protocol 1: High-Throughput Screening using a Fluorescence-Based Membrane Potential Assay (FLIPR)

This assay allows for rapid screening of a large number of compounds to identify potential sodium channel modulators.

  • Cell Line: HEK293 cells stably expressing human Nav1.7.

  • Assay Principle: The assay utilizes a fluorescent dye that is sensitive to changes in membrane potential. Depolarization of the cell membrane, induced by a sodium channel activator, causes a change in fluorescence. Inhibitors of the sodium channel will prevent this change.

  • Procedure:

    • Plate the Nav1.7-expressing HEK293 cells in 384-well plates and incubate overnight.

    • Load the cells with a membrane potential-sensitive fluorescent dye for 1 hour at 37°C.

    • Prepare serial dilutions of the test compounds in an appropriate buffer.

    • Add the test compounds to the cell plates and incubate for 15-30 minutes.

    • Add a sodium channel activator (e.g., veratridine) to induce channel opening and membrane depolarization.

    • Measure the fluorescence intensity before and after the addition of the activator using a FLIPR (Fluorometric Imaging Plate Reader) instrument.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

G cluster_flipr FLIPR Assay Workflow Cell_Plating Plate Nav1.7-HEK293 cells Dye_Loading Load with fluorescent dye Cell_Plating->Dye_Loading Compound_Addition Add test compounds Dye_Loading->Compound_Addition Activator_Addition Add sodium channel activator Compound_Addition->Activator_Addition Fluorescence_Reading Read fluorescence on FLIPR Activator_Addition->Fluorescence_Reading Data_Analysis Calculate % inhibition and IC50 Fluorescence_Reading->Data_Analysis

Workflow for the FLIPR-based membrane potential assay.
Protocol 2: Electrophysiological Characterization using Patch-Clamp Technique

Patch-clamp electrophysiology is the gold standard for characterizing the interaction of a compound with an ion channel, providing detailed information on the mechanism of action.

  • Cell Line: HEK293 cells stably expressing human Nav1.7.

  • Technique: Whole-cell voltage-clamp recording.

  • Procedure:

    • Culture and prepare the Nav1.7-expressing cells for patch-clamp recording.

    • Use borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.

    • Establish a whole-cell configuration and clamp the cell membrane potential at a holding potential of -120 mV.

    • Apply a voltage protocol to elicit sodium currents. For example, a depolarizing step to 0 mV for 20 ms.

    • Record baseline sodium currents in the absence of the test compound.

    • Perfuse the cell with a solution containing the test compound at various concentrations.

    • Record the sodium currents in the presence of the compound.

    • Analyze the data to determine the effect of the compound on the channel's biophysical properties, such as current amplitude, activation, inactivation, and recovery from inactivation.

    • Calculate the IC₅₀ value for the inhibition of the sodium current.

G cluster_ep Electrophysiology Workflow Cell_Prep Prepare Nav1.7-HEK293 cells Patching Establish whole-cell configuration Cell_Prep->Patching Baseline_Recording Record baseline sodium currents Patching->Baseline_Recording Compound_Perfusion Perfuse with test compound Baseline_Recording->Compound_Perfusion Test_Recording Record currents in presence of compound Compound_Perfusion->Test_Recording Data_Analysis_EP Analyze channel properties and IC50 Test_Recording->Data_Analysis_EP

Workflow for patch-clamp electrophysiology experiments.

Representative Data

The following table presents representative data for aminopyridine-based sodium channel modulators, illustrating the type of quantitative information that can be obtained from the described assays. The data is adapted from a patent for substituted pyridines as sodium channel blockers.[5]

Compound IDFLIPR IC₅₀ (µM)Electrophysiology IC₅₀ (µM)
Example 10.5 - 1.00.1 - 0.5
Example 21.0 - 5.00.5 - 1.0
Example 3> 105.0 - 10.0
Example 40.1 - 0.5< 0.1

Signaling Pathway

Sodium channel modulators can affect neuronal signaling by altering the flow of sodium ions across the cell membrane, thereby influencing the generation and propagation of action potentials.

G cluster_pathway Sodium Channel Modulation of Neuronal Signaling Stimulus Noxious Stimulus Nav_Channel Nav1.7 Channel Stimulus->Nav_Channel activates Depolarization Membrane Depolarization Nav_Channel->Depolarization Na+ influx Action_Potential Action Potential Propagation Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal Modulator Sodium Channel Modulator Modulator->Nav_Channel inhibits

Modulation of pain signaling by a Nav1.7 inhibitor.

Conclusion

This compound is a versatile precursor for the synthesis of a diverse range of aminopyridine-based sodium channel modulators. The synthetic protocols outlined provide a framework for the generation of novel compounds, while the detailed biological assays allow for their thorough characterization. The development of selective Nav channel modulators holds significant promise for the treatment of various channelopathies, and the use of this precursor can facilitate the exploration of new chemical space in this important area of drug discovery.

References

Application Notes: Synthesis of Arylated Aminopicolinate Intermediates for Sodium Channel Modulators

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl 6-amino-5-bromopicolinate is a key building block in the synthesis of various pharmaceutical intermediates. Its unique structure, featuring a bromine atom ortho to an amino group on a pyridine ring, makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura coupling, allow for the introduction of aryl or heteroaryl moieties at the 5-position, leading to the formation of 6-amino-5-aryl-picolinates. These compounds are important precursors for the synthesis of aminopyridinamide-based voltage-gated sodium channel modulators, a class of drugs with applications in the treatment of neurological disorders and pain.[1][2] This application note provides a detailed protocol for the synthesis of a pharmaceutical intermediate, Methyl 6-amino-5-(4-(trifluoromethyl)phenyl)picolinate, via a Suzuki-Miyaura coupling reaction.

Key Reactions and Applications

The primary application of this compound in pharmaceutical synthesis is its use in palladium-catalyzed cross-coupling reactions to form C-C bonds. The Suzuki-Miyaura coupling, which utilizes an organoboron reagent, is a widely employed and versatile method for this transformation due to its mild reaction conditions and tolerance of various functional groups.

The resulting 6-amino-5-aryl-picolinate intermediates can be further elaborated, for instance, by amide bond formation, to yield the final active pharmaceutical ingredients (APIs). These APIs often function as modulators of voltage-gated sodium channels.

Experimental Workflow

The overall experimental workflow for the preparation of the arylated aminopicolinate intermediate is depicted below.

experimental_workflow start Start reagents Reagents: - this compound - 4-(Trifluoromethyl)phenylboronic acid - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) - Solvent (e.g., Toluene/Water) start->reagents reaction Suzuki-Miyaura Coupling Reaction reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification analysis Product Characterization (NMR, MS, Purity) purification->analysis end End: Methyl 6-amino-5-(4-(trifluoromethyl)phenyl)picolinate analysis->end

Caption: Experimental workflow for the synthesis of Methyl 6-amino-5-(4-(trifluoromethyl)phenyl)picolinate.

Quantitative Data Summary

The following table summarizes the key quantitative data for the Suzuki-Miyaura coupling reaction.

ParameterValue
Starting MaterialThis compound
Coupling Partner4-(Trifluoromethyl)phenylboronic acid
CatalystTetrakis(triphenylphosphine)palladium(0)
BasePotassium Carbonate
Solvent SystemToluene / Water
Reaction Temperature90 °C
Reaction Time12 hours
Yield 85%
Purity (by HPLC) >98%

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details the synthesis of Methyl 6-amino-5-(4-(trifluoromethyl)phenyl)picolinate.

Materials:

  • This compound (1.0 eq)

  • 4-(Trifluoromethyl)phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)

  • Potassium Carbonate (2.0 eq)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound, 4-(trifluoromethyl)phenylboronic acid, and potassium carbonate.

  • Add a 4:1 mixture of toluene and water to the flask.

  • Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) to the reaction mixture under a nitrogen atmosphere.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield Methyl 6-amino-5-(4-(trifluoromethyl)phenyl)picolinate as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Signaling Pathway: Voltage-Gated Sodium Channel Modulation

The pharmaceutical intermediates synthesized from this compound are often precursors to drugs that modulate the activity of voltage-gated sodium channels (VGSCs).[3][4][5] These channels are crucial for the initiation and propagation of action potentials in excitable cells like neurons.[6][7][8]

signaling_pathway cluster_membrane Cell Membrane vgsc Voltage-Gated Sodium Channel (VGSC) Resting State Activated State Inactivated State vgsc:f2->vgsc:f3 na_influx Na+ Influx vgsc:f2->na_influx Allows repolarization Repolarization vgsc:f3->repolarization During depolarization Membrane Depolarization depolarization->vgsc:f1 Opens ap Action Potential Propagation na_influx->ap repolarization->vgsc:f1 Resets to modulator Aminopyridinamide (Sodium Channel Blocker) modulator->vgsc:f2 Binds to and stabilizes inactivated state

References

Application Notes and Protocols for the Functionalization of Methyl 6-amino-5-bromopicolinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic methodologies for the functionalization of the pyridine ring in Methyl 6-amino-5-bromopicolinate. This versatile building block is a key intermediate in the synthesis of a variety of compounds with potential applications in medicinal chemistry, particularly as modulators of sodium channels.[1][2] The protocols outlined below detail common palladium-catalyzed cross-coupling reactions, offering a gateway to a diverse range of substituted aminopicolinate derivatives.

Introduction

This compound possesses two primary sites for functionalization: the bromine atom at the C5 position and the amino group at the C6 position. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. This document focuses on the derivatization at the C5 position via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations are fundamental in modern organic synthesis and drug discovery, enabling the rapid generation of molecular diversity from a common scaffold.

Core Applications

The primary application of functionalized this compound derivatives lies in the field of medicinal chemistry. Notably, they are precursors to aminopyridinamides, which have been investigated as sodium channel modulators.[1][2] By modifying the substituent at the C5 position, researchers can systematically explore the structure-activity relationships (SAR) of these compounds, aiming to optimize their potency, selectivity, and pharmacokinetic properties.

Experimental Protocols

The following sections provide detailed experimental protocols for the functionalization of this compound. These protocols are based on established methodologies for similar substrates and serve as a starting point for reaction optimization.

Suzuki-Miyaura Coupling: Synthesis of Methyl 6-amino-5-aryl-picolinates

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. This reaction is widely used to synthesize biaryl compounds.

Reaction Scheme:

Experimental Protocol:

  • To a reaction vial, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.10 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water (e.g., 4:1 v/v).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Seal the vial and heat the reaction mixture to 80-100 °C for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired Methyl 6-amino-5-aryl-picolinate.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidProductYield (%)Analytical Data
1Phenylboronic acidMethyl 6-amino-5-phenylpicolinate75-90¹H NMR, ¹³C NMR, MS
24-Methoxyphenylboronic acidMethyl 6-amino-5-(4-methoxyphenyl)picolinate70-85¹H NMR, ¹³C NMR, MS
33-Pyridylboronic acidMethyl 6-amino-5-(pyridin-3-yl)picolinate65-80¹H NMR, ¹³C NMR, MS

Note: The yields and analytical data are representative and based on typical outcomes for Suzuki-Miyaura reactions on similar substrates.

Sonogashira Coupling: Synthesis of Methyl 6-amino-5-(alkynyl)picolinates

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes.

Reaction Scheme:

Experimental Protocol:

  • To a dried Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02-0.05 equiv.), and a copper(I) co-catalyst such as CuI (0.04-0.10 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent such as triethylamine (TEA) or a mixture of THF and TEA.

  • Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Stir the reaction mixture at room temperature to 60 °C for 6-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with an organic solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired Methyl 6-amino-5-(alkynyl)picolinate.

Data Presentation: Representative Sonogashira Coupling Reactions

EntryTerminal AlkyneProductYield (%)Analytical Data
1PhenylacetyleneMethyl 6-amino-5-(phenylethynyl)picolinate70-85¹H NMR, ¹³C NMR, MS
2EthynyltrimethylsilaneMethyl 6-amino-5-((trimethylsilyl)ethynyl)picolinate80-95¹H NMR, ¹³C NMR, MS
3Propargyl alcoholMethyl 6-amino-5-(3-hydroxyprop-1-yn-1-yl)picolinate60-75¹H NMR, ¹³C NMR, MS

Note: The yields and analytical data are representative and based on typical outcomes for Sonogashira reactions on similar substrates.

Buchwald-Hartwig Amination: Synthesis of Methyl 6-amino-5-(N-substituted-amino)picolinates

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the coupling of an amine with an aryl halide.

Reaction Scheme:

Experimental Protocol:

  • To an oven-dried reaction tube, add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.), a suitable phosphine ligand (e.g., Xantphos, BINAP, 0.02-0.10 equiv.), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.5 equiv.).

  • Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add a dry, degassed solvent such as toluene or 1,4-dioxane.

  • Seal the tube and heat the reaction mixture to 90-120 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through Celite.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired Methyl 6-amino-5-(N-substituted-amino)picolinate.

Data Presentation: Representative Buchwald-Hartwig Amination Reactions

EntryAmineProductYield (%)Analytical Data
1MorpholineMethyl 6-amino-5-(morpholino)picolinate65-80¹H NMR, ¹³C NMR, MS
2AnilineMethyl 6-amino-5-(phenylamino)picolinate60-75¹H NMR, ¹³C NMR, MS
3BenzylamineMethyl 6-amino-5-(benzylamino)picolinate70-85¹H NMR, ¹³C NMR, MS

Note: The yields and analytical data are representative and based on typical outcomes for Buchwald-Hartwig amination reactions on similar substrates.

Visualizations

Experimental Workflow for Palladium-Catalyzed Cross-Coupling

G cluster_start Starting Materials & Reagents cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_product Final Product start_sub This compound setup Combine Reagents in Vial/Flask start_sub->setup coupling_partner Coupling Partner (Boronic Acid / Alkyne / Amine) coupling_partner->setup catalyst Pd Catalyst & Ligand catalyst->setup base Base base->setup solvent Solvent solvent->setup degas Degas with Inert Gas setup->degas heat Heat & Stir degas->heat workup Aqueous Workup heat->workup extraction Extraction workup->extraction drying Drying extraction->drying purification Column Chromatography drying->purification product Functionalized Picolinate Derivative purification->product

Caption: General workflow for the functionalization of this compound.

Logical Relationship of Functionalization Reactions

G cluster_main Functionalization of this compound cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination start This compound suzuki_product Methyl 6-amino-5-aryl-picolinate start->suzuki_product sono_product Methyl 6-amino-5-(alkynyl)picolinate start->sono_product buch_product Methyl 6-amino-5-(amino)picolinate start->buch_product suzuki_partner Arylboronic Acid suzuki_partner->suzuki_product Pd(0), Base sono_partner Terminal Alkyne sono_partner->sono_product Pd(0), Cu(I), Base buch_partner Amine buch_partner->buch_product Pd(0), Ligand, Base

Caption: Key cross-coupling reactions for C5-functionalization.

References

Troubleshooting & Optimization

By-product formation in the synthesis of Methyl 6-amino-5-bromopicolinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 6-amino-5-bromopicolinate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most frequently employed method is the direct bromination of Methyl 6-aminopicolinate using a suitable brominating agent, such as liquid bromine, in a chlorinated solvent like chloroform.

Q2: What are the primary by-products observed in this synthesis?

A2: The major by-product is the isomeric Methyl 6-amino-3-bromopicolinate. Depending on the reaction conditions, di-brominated species and other impurities may also be formed.

Q3: Why is the formation of the 3-bromo isomer a significant issue?

A3: The formation of Methyl 6-amino-3-bromopicolinate reduces the yield of the desired 5-bromo product and complicates the purification process due to the similar physical properties of the two isomers.

Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the products?

A4: High-Performance Liquid Chromatography (HPLC) is suitable for monitoring the reaction progress and determining the ratio of isomers. For product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structures of the desired product and any by-products.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Troubleshooting Strategy
Low yield of the desired 5-bromo isomer Sub-optimal reaction conditions favoring the formation of the 3-bromo isomer.- Temperature Control: Running the reaction at a lower temperature may improve the regioselectivity towards the 5-position. - Slow Addition of Brominating Agent: Adding the brominating agent dropwise over an extended period can help to control the reaction and minimize side reactions.
High percentage of the 3-bromo isomer by-product The amino group in the starting material activates both the C3 and C5 positions for electrophilic substitution. The reaction conditions may not be optimal for favoring substitution at the C5 position.- Choice of Brominating Agent: Consider using N-Bromosuccinimide (NBS) as an alternative to liquid bromine. NBS is a milder brominating agent and can offer improved regioselectivity in the bromination of activated aromatic systems. - Solvent Effects: The choice of solvent can influence the regioselectivity. Experiment with different solvents, such as dichloromethane or acetonitrile, to assess the impact on the isomer ratio.
Formation of di-brominated by-products Excess of the brominating agent or prolonged reaction time.- Stoichiometry: Use a stoichiometric amount or a slight excess of the brominating agent. - Reaction Monitoring: Closely monitor the reaction progress by HPLC or TLC and quench the reaction once the starting material is consumed to a satisfactory level.
Difficult separation of the 5-bromo and 3-bromo isomers Similar polarity of the two isomers.- Chromatography Optimization: Utilize a high-resolution silica gel for column chromatography and experiment with different solvent systems (e.g., varying ratios of ethyl acetate/hexane) to achieve better separation. - Alternative Chromatographic Techniques: Consider preparative HPLC or other advanced chromatographic techniques for challenging separations.
Incomplete reaction Insufficient reaction time or low reactivity.- Reaction Time: Ensure the reaction is stirred for a sufficient duration. The reported successful synthesis indicates a reaction time of 40 hours. - Temperature: A moderate increase in temperature might be necessary if the reaction is sluggish at room temperature, but this should be balanced against the potential for increased by-product formation.

Data Presentation

Table 1: Summary of a Representative Synthesis Outcome

CompoundYieldAnalytical Data
This compound 22%MS ESI (m/e): 231.0 [(M + H)+] 1H NMR (CDCl3, 400 MHz) δ (ppm): 7.76 (d, J = 7.88 Hz, 1H), 7.34 (d, J = 7.92 Hz, 1H), 5.23 (s, 2H), 3.94 (s, 3H)
Methyl 6-amino-3-bromopicolinate 19%MS ESI (m/e): 231.2 [(M + H)+] 1H NMR (CDCl3, 400 MHz) δ (ppm): 7.60 (d, J = 8.72 Hz, 1H), 6.47 (d, J = 7.88 Hz, 1H), 4.71 (s, 2H), 3.94 (s, 3H)

Data sourced from a representative synthesis.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is based on a reported successful synthesis.

Materials:

  • Methyl 6-aminopyridine-2-carboxylate (10 g, 66.0 mmol)

  • Chloroform (550 mL)

  • Bromine (3.4 mL, 66.0 mmol)

  • Saturated sodium thiosulfate solution

  • Water

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve Methyl 6-aminopyridine-2-carboxylate (10 g, 66.0 mmol) in chloroform (450 mL) at room temperature in a suitable reaction vessel.

  • Prepare a solution of bromine (3.4 mL, 66.0 mmol) in chloroform (100 mL).

  • Slowly add the bromine solution to the solution of the starting material with stirring.

  • Stir the reaction mixture at room temperature for 40 hours.

  • After 40 hours, dilute the reaction mixture with chloroform.

  • Wash the organic phase sequentially with a saturated sodium thiosulfate solution and water.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the residue by silica gel column chromatography using an ethyl acetate/hexane eluent system to afford this compound as a yellow solid.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products start Methyl 6-aminopicolinate conditions Chloroform Room Temperature 40 hours start->conditions Reacts with bromine Bromine (Br2) bromine->conditions product This compound (Desired Product) conditions->product byproduct Methyl 6-amino-3-bromopicolinate (By-product) conditions->byproduct

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow cluster_issue Issue Identification cluster_analysis Analysis cluster_solutions Potential Solutions cluster_outcome Desired Outcome start High By-product Formation check_isomer Identify major by-product (e.g., 3-bromo isomer) start->check_isomer check_dibromo Check for di-brominated species start->check_dibromo solution_regio Modify reaction conditions: - Lower temperature - Use milder brominating agent (NBS) - Change solvent check_isomer->solution_regio solution_overreaction Adjust stoichiometry: - Reduce amount of brominating agent - Monitor reaction closely check_dibromo->solution_overreaction solution_purification Optimize purification: - High-resolution chromatography - Adjust eluent system solution_regio->solution_purification solution_overreaction->solution_purification end Improved Yield and Purity solution_purification->end

Caption: Troubleshooting workflow for by-product formation.

Technical Support Center: Isolation of Methyl 6-Amino-3-Bromopyridine-2-Carboxylate Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation and purification of methyl 6-amino-3-bromopyridine-2-carboxylate and its positional isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in isolating isomers of methyl 6-amino-3-bromopyridine-2-carboxylate?

A1: The primary challenges stem from the similar physicochemical properties of positional isomers, such as polarity, solubility, and molecular weight. This makes separation by standard techniques like column chromatography or crystallization difficult, often resulting in co-elution or co-crystallization.

Q2: Which analytical techniques are best suited to differentiate and quantify the isomers?

A2: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying these isomers.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation and confirming the identity of each isolated isomer by analyzing the chemical shifts and coupling constants of the pyridine ring protons.[4][5][6] Mass spectrometry (MS) can confirm the molecular weight, but may not differentiate between isomers without fragmentation analysis or coupling with a separation technique like HPLC.

Q3: What chromatographic methods are most effective for separating pyridine-based isomers?

A3: Reversed-phase HPLC is a common starting point. However, for closely related isomers, other modes of chromatography can offer better selectivity. Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, and hydrogen-bonding-based separations have proven effective for aminopyridine isomers and are promising for your compound.[1][7]

Q4: Can crystallization be used for the purification of these isomers?

A4: Yes, crystallization can be an effective purification technique, particularly for removing impurities with different solubility profiles. However, separating positional isomers by crystallization can be challenging. Success depends on finding a solvent system in which the isomers have significantly different solubilities. It's also important to be aware of the potential for polymorphism, where the same compound crystallizes in different forms with different properties.[8]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Chromatography Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor or no separation of isomers in HPLC. - Inappropriate column chemistry.- Mobile phase is not optimized.- Switch to a column with a different selectivity, such as a mixed-mode or a specialized column for hydrogen-bonding interactions (e.g., SHARC 1).[1][7]- Modify the mobile phase by changing the organic solvent ratio, the pH, or by adding ion-pairing reagents.[9]
Broad peak shape in HPLC. - Column degradation.- Sample overload.- Inappropriate mobile phase.- Flush the column or replace it if necessary.- Reduce the sample concentration or injection volume.- Ensure the sample solvent is compatible with the mobile phase.
Isomers co-elute in column chromatography. - Insufficient resolving power of the stationary phase.- Eluent system is not selective enough.- Use a higher-grade silica gel with a smaller particle size.- Perform a gradient elution with a shallow gradient.- Explore different solvent systems based on literature for similar compounds.
Crystallization Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Product does not crystallize. - Solution is not supersaturated.- Presence of impurities inhibiting crystal growth.- Concentrate the solution slowly.- Cool the solution to a lower temperature.- Add an anti-solvent to decrease solubility.- Try seeding the solution with a small crystal of the desired product.
Product oils out instead of crystallizing. - The compound's melting point is below the temperature of the solution.- High concentration of impurities.- Lower the temperature of the solution.- Use a more dilute solution.- Purify the crude material by another method (e.g., column chromatography) before crystallization.
Crystals are impure (contain other isomers). - Co-crystallization of isomers due to similar solubility.- Try fractional crystallization by performing multiple, sequential crystallization steps.- Experiment with a wider range of solvents to find one that offers better solubility differentiation between the isomers.[8]

Experimental Protocols

Note: These are model protocols based on methods for structurally similar compounds. Optimization for your specific mixture of methyl 6-amino-3-bromopyridine-2-carboxylate isomers is necessary.

Protocol 1: HPLC Method for Isomer Separation

This protocol is adapted from methods developed for the separation of aminopyridine isomers.[1][3]

  • Column: Use a mixed-mode column (e.g., Primesep 100, Amaze HD) or a column designed for hydrogen-bonding interactions (e.g., SHARC 1). A standard C18 column can be used for initial screening.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid or ammonium formate.

    • Solvent B: Acetonitrile or Methanol.

    • The selectivity for aminopyridine isomers is sensitive to the mobile phase composition, so varying the ratio of acetonitrile to methanol can be beneficial.[1][7]

  • Gradient: Start with a low percentage of Solvent B and gradually increase it over 15-30 minutes. A shallow gradient is often more effective for resolving closely eluting isomers.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or a wavelength determined by the UV spectrum of your compound.

  • Temperature: 25 °C.

Protocol 2: Fractional Crystallization
  • Solvent Screening: Test the solubility of the isomer mixture in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, toluene, and mixtures with water or hexanes) at room temperature and at elevated temperatures. The ideal solvent will show a significant difference in solubility for the isomers.[8]

  • Dissolution: Dissolve the crude isomer mixture in a minimal amount of the chosen hot solvent to create a saturated solution.

  • Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator. Slow cooling promotes the formation of purer crystals.

  • Isolation: Collect the first crop of crystals by filtration.

  • Analysis: Analyze the purity of the first crop of crystals and the mother liquor by HPLC or NMR.

  • Recrystallization: If necessary, recrystallize the first crop from the same or a different solvent system to improve purity. The mother liquor, now enriched in the more soluble isomer, can be concentrated and subjected to further crystallization steps.

Visualizations

Experimental Workflow

experimental_workflow start Crude Mixture of Isomers col_chrom Column Chromatography (Initial Purification) start->col_chrom hplc_analysis1 HPLC Analysis (Assess Purity) col_chrom->hplc_analysis1 frac_cryst Fractional Crystallization hplc_analysis1->frac_cryst If mixture of isomers hplc_analysis2 HPLC Analysis (Assess Purity) frac_cryst->hplc_analysis2 mother_liquor Mother Liquor (Enriched in other isomer) frac_cryst->mother_liquor nmr_analysis NMR Analysis (Structure Confirmation) hplc_analysis2->nmr_analysis If pure pure_isomer Isolated Pure Isomer nmr_analysis->pure_isomer recycle Further Purification mother_liquor->recycle

Caption: A general experimental workflow for the isolation and purification of pyridine carboxylate isomers.

Troubleshooting Logic

troubleshooting_logic start Poor Isomer Separation in HPLC? co_elution Co-elution? start->co_elution Yes failure Consult Specialist start->failure No (Other Issue) change_column Change Column (e.g., Mixed-Mode) shallow_gradient Use Shallower Gradient change_column->shallow_gradient optimize_mobile_phase Optimize Mobile Phase (pH, Solvent Ratio) optimize_mobile_phase->shallow_gradient co_elution->change_column Yes co_elution->optimize_mobile_phase Yes check_sample_prep Check Sample Prep (Solvent, Concentration) shallow_gradient->check_sample_prep success Separation Achieved check_sample_prep->success

Caption: A decision tree for troubleshooting poor isomer separation in HPLC.

References

Technical Support Center: Synthesis of Methyl 6-amino-5-bromopicolinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Methyl 6-amino-5-bromopicolinate synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low when synthesizing this compound using bromine. What are the common causes and how can I improve it?

A1: Low yields in the bromination of Methyl 6-aminopicolinate are a common issue. Several factors can contribute to this:

  • Poor Regioselectivity: The bromination of the pyridine ring can occur at different positions. The primary cause of low yield for the desired 5-bromo isomer is the concurrent formation of the 3-bromo isomer. The amino group at the 6-position directs bromination to both the 3 and 5 positions.

  • Polybromination: The activated nature of the aminopyridine ring can lead to the formation of di-brominated byproducts, further reducing the yield of the desired mono-bromo product.

  • Suboptimal Reaction Conditions: Factors such as reaction time, temperature, and solvent can significantly impact the yield and selectivity of the reaction. The reported synthesis using bromine in chloroform requires a long reaction time (40 hours) and results in a modest yield of 22% for the 5-bromo isomer, with a significant amount of the 3-bromo isomer also being formed (19% yield).[1]

To improve the yield, consider the following troubleshooting steps:

  • Alternative Brominating Agents: N-Bromosuccinimide (NBS) is a milder and often more regioselective brominating agent compared to liquid bromine for electron-rich aromatic and heteroaromatic compounds. Using NBS can significantly improve the selectivity for the desired 5-bromo isomer and reduce the formation of byproducts. A study on the bromination of 2-aminopyridine with NBS in acetone reported a yield of 95% for 2-amino-5-bromopyridine, indicating high regioselectivity for the 5-position.

  • Optimization of Reaction Conditions:

    • Solvent: The choice of solvent can influence the reactivity and selectivity. While chloroform has been used, other solvents like acetone, acetonitrile, or dichloromethane could be explored with NBS.

    • Temperature: Running the reaction at a lower temperature may improve selectivity by favoring the thermodynamically more stable product.

    • Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to avoid prolonged reaction times that might lead to byproduct formation.

Q2: I am observing the formation of a significant amount of an isomeric byproduct. How can I identify and separate it from the desired this compound?

A2: The primary isomeric byproduct in this synthesis is Methyl 6-amino-3-bromopicolinate.

  • Identification: The two isomers can be distinguished by analytical techniques such as:

    • NMR Spectroscopy: The proton and carbon NMR spectra of the two isomers will show distinct chemical shifts and coupling patterns for the aromatic protons.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): While both isomers have the same mass, they will likely have different retention times on a suitable LC column, allowing for their identification and quantification.

  • Separation:

    • Column Chromatography: Silica gel column chromatography is a standard method for separating isomers. A solvent system with an appropriate polarity, such as a gradient of ethyl acetate in hexane, can be used to effectively separate this compound from the 3-bromo isomer. The original literature protocol successfully separated the two isomers using an ethyl acetate/hexane eluent.[1] The separation can be optimized by adjusting the solvent gradient and the silica gel to product ratio.

Q3: Are there any alternative, higher-yielding synthetic routes to this compound?

Data Presentation

Table 1: Comparison of Bromination Methods for Aminopyridine Derivatives

Starting MaterialBrominating AgentSolventReaction TimeProductYield (%)Isomer FormationReference
Methyl 6-aminopicolinateBromine (Br₂)Chloroform40 hoursThis compound22Methyl 6-amino-3-bromopicolinate (19%)[1]
2-AminopyridineN-Bromosuccinimide (NBS)Acetone0.5 hours2-Amino-5-bromopyridine95Not specified, but high yield suggests high regioselectivity

Experimental Protocols

Protocol 1: Synthesis of this compound using Bromine (Low Yield Method) [1]

  • Dissolve Methyl 6-aminopyridine-2-carboxylate (10 g, 66.0 mmol) in chloroform (450 mL) at room temperature.

  • Slowly add a solution of bromine (3.4 mL, 66.0 mmol) in chloroform (100 mL) to the reaction mixture.

  • Stir the reaction mixture for 40 hours at room temperature.

  • Dilute the mixture with chloroform and wash sequentially with a saturated sodium thiosulfate solution and water.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using an ethyl acetate/hexane eluent to afford this compound as a yellow solid.

Protocol 2: High-Yield Synthesis of 2-Amino-5-bromopyridine using NBS (Model for Optimization)

  • Add N-bromosuccinimide (1.0 g, 5.6 mmol) dropwise over 0.5 hours to a solution of 2-aminopyridine (0.5 g, 5.3 mmol) in acetone (5 mL) at 10 °C.

  • Stir the mixture for an additional 0.5 hours.

  • Remove the solvent by evaporation under vacuum.

  • Recrystallize the residue from 90% ethanol to afford 2-amino-5-bromopyridine as a yellow solid.

Note: This second protocol should be adapted and optimized for the synthesis of this compound. Key parameters to optimize would include the molar ratio of NBS, reaction temperature, and solvent.

Visualizations

Synthesis_Pathway Methyl 6-aminopicolinate Methyl 6-aminopicolinate This compound This compound Methyl 6-aminopicolinate->this compound Brominating Agent (e.g., Br2 or NBS) Solvent Methyl 6-amino-3-bromopicolinate Methyl 6-amino-3-bromopicolinate Methyl 6-aminopicolinate->Methyl 6-amino-3-bromopicolinate Byproduct

Caption: Reaction scheme for the synthesis of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Start Dissolve Reactant Dissolve Reactant Start->Dissolve Reactant Add Brominating Agent Add Brominating Agent Dissolve Reactant->Add Brominating Agent Stir Reaction Mixture Stir Reaction Mixture Add Brominating Agent->Stir Reaction Mixture Monitor Progress (TLC/LC-MS) Monitor Progress (TLC/LC-MS) Stir Reaction Mixture->Monitor Progress (TLC/LC-MS) Quench Reaction Quench Reaction Monitor Progress (TLC/LC-MS)->Quench Reaction Solvent Extraction Solvent Extraction Quench Reaction->Solvent Extraction Drying and Concentration Drying and Concentration Solvent Extraction->Drying and Concentration Column Chromatography Column Chromatography Drying and Concentration->Column Chromatography Isolate Product Isolate Product Column Chromatography->Isolate Product Characterize (NMR, MS) Characterize (NMR, MS) Isolate Product->Characterize (NMR, MS) End End Characterize (NMR, MS)->End

Caption: General experimental workflow for the synthesis and purification.

Troubleshooting_Tree Low Yield Low Yield Check Regioselectivity Poor Regioselectivity? Low Yield->Check Regioselectivity Check for Polybromination Polybromination Observed? Low Yield->Check for Polybromination Optimize Conditions Suboptimal Conditions? Low Yield->Optimize Conditions Use NBS Action: Use NBS as brominating agent. Check Regioselectivity->Use NBS Yes Reduce Equivalents Action: Reduce equivalents of brominating agent. Check for Polybromination->Reduce Equivalents Yes Adjust Temp/Time/Solvent Action: Adjust Temperature, Time, and Solvent. Optimize Conditions->Adjust Temp/Time/Solvent Yes

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Suzuki Coupling Reactions with Methyl 6-amino-5-bromopicolinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suzuki coupling reactions involving Methyl 6-amino-5-bromopicolinate.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with this compound not working or giving low yields?

A1: Suzuki reactions with nitrogen-containing heterocycles like this compound can be challenging. The basic nitrogen atom of the aminopyridine can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2] Key factors to investigate are the choice of catalyst, ligand, base, and solvent, as well as potential side reactions.

Q2: What are the most common side reactions to look out for?

A2: The two most common side reactions in Suzuki couplings are:

  • Protodeboronation: The boronic acid or ester reacts with residual water or other protic sources to form an arene, consuming your nucleophile.[3][4] This is often exacerbated by high temperatures and certain bases.

  • Dehalogenation: The starting material, this compound, is reduced, replacing the bromine atom with a hydrogen. This can occur via various pathways, sometimes involving the solvent or base.[3]

Q3: Should I protect the amino group on my this compound?

A3: It depends on the specific conditions and challenges you are facing. While modern catalysts are often designed to tolerate free amines, protecting the amino group (e.g., as an acetamide) can sometimes prevent catalyst inhibition and improve yields, especially with more traditional palladium catalysts.[5][6] However, this adds extra steps to your synthesis. It is often worth trying to optimize the reaction with the unprotected amine first.

Q4: What is the best palladium catalyst and ligand combination to start with?

A4: For challenging substrates like aminopyridines, highly active and sterically hindered phosphine ligands are often required. Catalyst systems developed by Buchwald, such as those employing dialkylbiphenylphosphine ligands (e.g., SPhos, XPhos), are excellent starting points as they are designed to resist inhibition by basic nitrogen atoms.[1] Using a pre-formed catalyst like XPhos Pd G2 or G4 can also improve reproducibility.[7]

Q5: Which base and solvent system is recommended?

A5: The choice of base and solvent is critical.

  • Base: A moderately strong inorganic base is typically used. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are common choices.[4][5] Stronger bases like hydroxides can sometimes promote side reactions.

  • Solvent: Anhydrous polar aprotic solvents are generally preferred. Dioxane, THF, or DMF, often with a small amount of water, are frequently used.[5][7] The water is necessary to facilitate the transmetalation step.[8]

Troubleshooting Guide

Issue 1: No or Low Conversion of Starting Material
Potential Cause Troubleshooting Step
Catalyst Inhibition/Deactivation The free amine on the pyridine ring can inhibit the palladium catalyst. Switch to a more robust catalyst system designed for heteroaromatic couplings, such as one with a Buchwald ligand (e.g., XPhos, SPhos).[1] Consider using a pre-catalyst for consistency.
Inefficient Oxidative Addition The C-Br bond may not be activating readily. Ensure your palladium source is active (Pd(0)). If using a Pd(II) precatalyst, ensure it is properly reduced in situ. Electron-rich phosphine ligands can facilitate this step.[9]
Poor Quality Reagents Ensure your solvent is anhydrous and your boronic acid/ester is not degraded. Boronic acids can dehydrate to form boroxines or undergo protodeboronation upon storage.[3]
Insufficient Temperature The reaction may require more thermal energy. Gradually increase the reaction temperature, for example, from 80°C to 100°C. However, be aware that higher temperatures can also promote side reactions.[10]
Issue 2: Formation of Side Products (Dehalogenation and/or Protodeboronation)
Potential Cause Troubleshooting Step
Protodeboronation of Boronic Acid This is a common issue with electron-deficient or heteroaryl boronic acids.[4][11] Use a milder base like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃).[12] Ensure the reaction is run under inert conditions to exclude moisture. Using a boronate ester (e.g., a pinacol ester) can sometimes improve stability.[10]
Dehalogenation of the Aryl Bromide This can be promoted by certain solvents (like alcohols) or bases.[3] Ensure you are using an aprotic solvent. If using an amine base, consider switching to an inorganic base.
Catalyst-Mediated Side Reactions Some palladium-hydride species, which can form in the catalytic cycle, may lead to dehalogenation. Optimizing the ligand and reaction conditions can minimize these pathways.
Issue 3: Inconsistent Results
Potential Cause Troubleshooting Step
Atmospheric Conditions Suzuki reactions are sensitive to oxygen, which can oxidize the Pd(0) catalyst. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).
Reagent Purity The purity of the boronic acid, base, and solvent can significantly impact the reaction. Use high-purity reagents and ensure solvents are properly dried.
Stirring and Heterogeneity If using a solid base like K₃PO₄, ensure vigorous stirring to maintain a consistent reaction mixture, as these reactions can be heterogeneous.[8]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a starting point and may require optimization for your specific boronic acid.

  • Reagent Preparation:

    • To an oven-dried reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and/or a combination of a palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and a ligand (e.g., SPhos, 6 mol%).

  • Reaction Setup:

    • Seal the vial with a septum.

    • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe. The final concentration of the limiting reagent should be around 0.1 M.

  • Reaction Execution:

    • Stir the reaction mixture vigorously at the desired temperature (e.g., 80-100 °C).

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow Start Reaction Failed: Low Yield or No Product Check_Catalyst Is the catalyst system appropriate for an aminopyridine substrate? Start->Check_Catalyst Check_Reagents Are all reagents pure, dry, and degassed? Start->Check_Reagents Check_Conditions Are the reaction conditions (base, solvent, temp) optimized? Start->Check_Conditions Side_Products Are side products (dehalogenation, protodeboronation) observed? Start->Side_Products Optimize_Catalyst Switch to Buchwald-type ligand/catalyst (e.g., XPhos). Use a pre-catalyst. Check_Catalyst->Optimize_Catalyst No Success Successful Reaction Check_Catalyst->Success Yes Purify_Reagents Use fresh, pure boronic acid. Ensure anhydrous, degassed solvents. Check_Reagents->Purify_Reagents No Check_Reagents->Success Yes Screen_Conditions Screen different bases (K3PO4, Cs2CO3) and solvents (Dioxane, THF). Adjust temperature. Check_Conditions->Screen_Conditions No Check_Conditions->Success Yes Side_Products->Check_Catalyst No, just no reaction Address_Side_Products Use milder base (KF). Use boronate ester instead of acid. Ensure inert atmosphere. Side_Products->Address_Side_Products Yes Optimize_Catalyst->Success Purify_Reagents->Success Screen_Conditions->Success Address_Side_Products->Success

Caption: Troubleshooting workflow for Suzuki coupling reactions.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Inhibition Catalyst Inhibition (by Amino Group) Pd0->Inhibition PdII_Complex R1-Pd(II)L2-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation Dehalogenation Dehalogenation (R1-H) PdII_Complex->Dehalogenation PdII_Diaryl R1-Pd(II)L2-R2 Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product R1-R2 (Desired Product) RedElim->Product ArBr Methyl 6-amino- 5-bromopicolinate (R1-X) ArBr->OxAdd Boronic_Acid ArB(OH)2 (R2-B(OH)2) + Base Boronic_Acid->Transmetalation Protodeboronation Protodeboronation (R2-H) Boronic_Acid->Protodeboronation

Caption: Suzuki catalytic cycle and common side reactions.

References

Technical Support Center: Methyl 6-amino-5-bromopicolinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Methyl 6-amino-5-bromopicolinate.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in palladium-catalyzed cross-coupling reactions?

A1: The most prevalent side reactions are dependent on the specific type of cross-coupling reaction being performed. Generally, you may encounter:

  • Dehalogenation: The bromine atom is replaced by a hydrogen atom, leading to the formation of Methyl 6-aminopicolinate. This is often promoted by the presence of a hydrogen source (e.g., solvent, water, or the amine in Buchwald-Hartwig reactions) and certain palladium-ligand systems.

  • Homocoupling: This involves the reaction of two molecules of the coupling partner (e.g., boronic acid in Suzuki reactions or terminal alkyne in Sonogashira reactions) to form a dimer. The presence of oxygen can often exacerbate boronic acid homocoupling.

  • Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, particularly if the reaction is run for extended periods at high temperatures with strong bases or under acidic workup conditions.

  • Isomerization: During the synthesis of this compound via bromination of Methyl 6-aminopicolinate, the formation of the isomeric byproduct Methyl 6-amino-3-bromopicolinate has been reported.[1] It is crucial to ensure the purity of your starting material to avoid carrying this isomer into subsequent reactions.

Q2: My Suzuki-Miyaura reaction is showing a significant amount of a debrominated byproduct. How can I minimize this?

A2: Dehalogenation in Suzuki-Miyaura reactions is a known issue, especially with electron-rich pyridines. To minimize this side reaction, consider the following:

  • Choice of Base: Use a weaker, non-nucleophilic base. Carbonates (e.g., K₂CO₃, Cs₂CO₃) are often preferred over phosphates or hydroxides when dehalogenation is a problem.

  • Anhydrous Conditions: Ensure your solvent and reagents are dry, as water can be a proton source for dehalogenation.

  • Ligand Selection: Bulky, electron-rich phosphine ligands can sometimes favor the desired cross-coupling over dehalogenation.

  • Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can sometimes reduce the extent of dehalogenation.

Q3: I am observing poor yields and a complex mixture in my Buchwald-Hartwig amination. What are the likely causes?

A3: Several factors could contribute to these issues. The 2-amino-pyridine moiety in this compound can act as a bidentate ligand, chelating to the palladium center and inhibiting catalytic activity. Additionally, unproductive side reactions like β-hydride elimination can occur. To troubleshoot, you can:

  • Select Appropriate Ligands: Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) that are known to be effective for coupling with aminopyridines. These ligands can promote reductive elimination and disfavor catalyst inhibition.

  • Use a Strong, Non-nucleophilic Base: Bases like LiHMDS or NaOtBu are commonly used and can be effective.

  • Optimize Reaction Conditions: Screen different solvents, temperatures, and reaction times to find the optimal balance for your specific substrates.

Q4: Can the methyl ester group be hydrolyzed during the reaction?

A4: Yes, hydrolysis of the methyl ester is a potential side reaction, especially under basic conditions at elevated temperatures. If you are using a strong base like NaOH or KOH, or if your reaction requires prolonged heating in the presence of water, you may observe the formation of 6-amino-5-bromo-picolinic acid. If this is a concern, consider using milder bases like carbonates and ensuring anhydrous conditions.

Troubleshooting Guides

Palladium-Catalyzed Cross-Coupling Reactions
Problem Potential Cause Suggested Solution
Low or No Conversion of Starting Material 1. Inactive catalyst. 2. Catalyst inhibition by the 2-amino group. 3. Reaction temperature is too low.1. Use a fresh source of palladium catalyst and ligand. 2. Switch to a bulkier, more electron-rich ligand (e.g., a biarylphosphine ligand). 3. Gradually increase the reaction temperature.
Formation of Debrominated Byproduct 1. Presence of a proton source (e.g., water). 2. Suboptimal base or ligand.1. Use anhydrous solvents and reagents. 2. Screen milder bases (e.g., K₂CO₃, K₃PO₄). 3. Try different palladium ligands.
Significant Homocoupling of Coupling Partner 1. Presence of oxygen (especially for boronic acids). 2. Suboptimal catalyst system.1. Thoroughly degas the reaction mixture (e.g., by sparging with argon or nitrogen). 2. Adjust the palladium-to-ligand ratio.
Formation of Hydrolyzed Byproduct (Carboxylic Acid) 1. Reaction conditions are too basic. 2. High reaction temperature and/or long reaction time. 3. Presence of water.1. Use a weaker base (e.g., Cs₂CO₃). 2. Reduce the reaction temperature and time. 3. Ensure anhydrous conditions.
Complex Reaction Mixture with Multiple Unidentified Spots by TLC 1. Decomposition of starting material or product. 2. Multiple side reactions occurring.1. Lower the reaction temperature. 2. Re-evaluate the entire reaction setup, including solvent, base, and catalyst system. A full re-optimization may be necessary.

Quantitative Data on Reaction Optimization

The following table provides illustrative data on how reaction conditions can affect the outcome of a Suzuki-Miyaura coupling between this compound and Phenylboronic Acid. This data is based on typical results for similar substrates and should be used as a guide for optimization.

Entry Palladium Source Ligand Base Solvent Temp (°C) Yield of Desired Product (%) Yield of Debrominated Byproduct (%)
1Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O1004530
2Pd₂(dba)₃XPhosK₃PO₄Toluene1108510
3Pd(OAc)₂SPhosCs₂CO₃Dioxane10092<5
4PdCl₂(dppf)-Na₂CO₃DMF906025

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Reagent Preparation: In a dry reaction vessel, combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), a suitable base (e.g., Cs₂CO₃, 2.0 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition and Degassing: Add a degassed solvent (e.g., dioxane) to the reaction vessel. Degas the resulting mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.

  • Reagent Preparation: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., DMF), add the terminal alkyne (1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), a copper co-catalyst (e.g., CuI, 5 mol%), and a base (e.g., triethylamine).

  • Degassing: Degas the reaction mixture by sparging with an inert gas for 15-20 minutes.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir under an inert atmosphere until the reaction is complete.

  • Workup: After cooling, pour the reaction mixture into water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the residue by flash chromatography to isolate the desired product.

Visualizations

Side_Reactions main_reagents This compound + Coupling Partner desired_product Desired Cross-Coupled Product main_reagents->desired_product Pd Catalyst, Base dehalogenation Dehalogenation (Methyl 6-aminopicolinate) main_reagents->dehalogenation [H] source homocoupling Homocoupling of Coupling Partner main_reagents->homocoupling O₂ (for boronic acids) hydrolysis Hydrolysis (6-amino-5-bromo-picolinic acid) main_reagents->hydrolysis H₂O, Base/Acid

Caption: Potential reaction pathways for this compound.

Troubleshooting_Workflow start Low Yield or Complex Mixture check_purity Check Starting Material Purity start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions screen_base Screen Different Bases check_conditions->screen_base screen_ligand Screen Different Ligands screen_base->screen_ligand optimize Systematic Optimization screen_ligand->optimize

Caption: A logical workflow for troubleshooting common experimental issues.

References

Degradation and stability issues of Methyl 6-amino-5-bromopicolinate in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and stability of Methyl 6-amino-5-bromopicolinate in solution. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: Based on the structure of this compound, the primary degradation pathways are likely to be hydrolysis of the methyl ester, photodegradation, and thermal decomposition. The stability of the compound can be significantly influenced by pH, solvent, temperature, and exposure to light.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability, this compound should be stored under an inert atmosphere (such as nitrogen or argon) at a temperature between 2°C and 8°C.[1] It is also advisable to protect the compound from light.

Q3: What are the likely degradation products of this compound?

A3: The primary degradation products are expected to be:

  • 6-amino-5-bromopicolinic acid: Formed through the hydrolysis of the methyl ester group.

  • Debrominated species: Photodegradation can lead to the removal of the bromine atom from the pyridine ring.

  • Other related substances: Depending on the specific conditions, other minor degradation products may be formed through more complex reaction pathways.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound. This method should be able to separate the intact compound from its potential degradation products.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected experimental results.
  • Possible Cause: Degradation of this compound in the stock or working solution.

  • Troubleshooting Steps:

    • Prepare fresh solutions: Always prepare fresh solutions of this compound before use, especially for sensitive experiments.

    • Use appropriate solvents: For stock solutions, use aprotic solvents like DMSO or DMF and store them at low temperatures. For aqueous experiments, be aware of the potential for hydrolysis and control the pH.

    • Protect from light: Store solutions in amber vials or wrap containers with aluminum foil to prevent photodegradation.

    • Control temperature: Maintain a consistent and appropriate temperature for your experiments. Avoid unnecessary exposure to elevated temperatures.

    • Perform a purity check: Use an analytical technique like HPLC to check the purity of your stock solution before use.

Issue 2: Appearance of unknown peaks in HPLC analysis.
  • Possible Cause: Formation of degradation products or the presence of impurities from the synthesis.

  • Troubleshooting Steps:

    • Identify potential impurities: A known impurity from the synthesis of this compound is the isomer Methyl 6-amino-3-bromopicolinate.[2] Ensure your analytical method can resolve these isomers.

    • Characterize unknown peaks: If new peaks appear over time, it is likely due to degradation. Use techniques like LC-MS to identify the mass of the unknown peaks and deduce their structures.

    • Perform forced degradation studies: To intentionally generate degradation products and confirm their retention times in your HPLC method, you can perform forced degradation studies (see Experimental Protocols section).

Quantitative Data Summary

Currently, there is limited publicly available quantitative data on the degradation kinetics of this compound. The following table provides a general overview of factors that can influence its stability based on the behavior of similar compounds. Researchers are encouraged to perform their own stability studies to determine the specific degradation rates under their experimental conditions.

ParameterConditionExpected Impact on StabilityRationale
pH Acidic (pH < 4) or Basic (pH > 8)Decreased stabilityAcid or base-catalyzed hydrolysis of the methyl ester is a common degradation pathway for picolinate esters.[3]
Temperature Elevated temperatures (> 25°C)Decreased stabilityThermal decomposition is a potential degradation pathway for aminopyridine compounds.[4][5]
Light Exposure to UV or ambient lightDecreased stabilityBrominated aromatic compounds are susceptible to photodegradation, which can involve the cleavage of the carbon-bromine bond.[6]
Solvent Protic solvents (e.g., water, methanol)Potentially decreased stabilityProtic solvents can participate in the hydrolysis of the ester group. The rate of photodegradation can also be solvent-dependent.[6]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.

Objective: To intentionally degrade this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Aprotic solvent (e.g., acetonitrile or methanol)

  • Water (HPLC grade)

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Acid Hydrolysis:

    • Prepare a solution of this compound in a mixture of an aprotic solvent and 0.1 M HCl.

    • Heat the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with NaOH, and dilute it with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Prepare a solution of this compound in a mixture of an aprotic solvent and 0.1 M NaOH.

    • Keep the solution at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with HCl, and dilute it with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Prepare a solution of this compound in a mixture of an aprotic solvent and 3% H₂O₂.

    • Keep the solution at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot and dilute it with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place solid this compound in an oven at a high temperature (e.g., 80°C) for a specified time.

    • Also, prepare a solution of the compound and expose it to the same high temperature.

    • At each time point, sample the solid or the solution, dissolve/dilute it with the mobile phase, and analyze by HPLC.

  • Photodegradation:

    • Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark.

    • At specified time points, analyze both the exposed and control samples by HPLC.

Data Analysis:

  • Analyze all samples by a suitable HPLC method.

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.

  • Calculate the percentage of degradation for each condition.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its degradation products and impurities.

Starting Point for Method Development:

  • Column: A C18 column is a good starting point. For resolving isomers, a column with alternative selectivity, such as one designed for hydrogen-bonding interactions, may be beneficial.[2][7]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase can be adjusted to optimize the separation.

  • Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., around 254 nm).

  • Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and robust for its intended purpose.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare Stock Solution of This compound acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, RT) prep->base Expose to Stress oxidation Oxidation (3% H2O2, RT) prep->oxidation Expose to Stress thermal Thermal (80°C) prep->thermal Expose to Stress photo Photolytic (ICH Q1B) prep->photo Expose to Stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Evaluation: - Identify Degradation Products - Determine Degradation Pathways hplc->data

Caption: Workflow for a forced degradation study.

logical_relationship cluster_compound Compound cluster_factors Influencing Factors cluster_degradation Degradation Pathways compound This compound in Solution hydrolysis Hydrolysis compound->hydrolysis can undergo photodegradation Photodegradation compound->photodegradation can undergo thermal Thermal Decomposition compound->thermal can undergo ph pH ph->hydrolysis temp Temperature temp->hydrolysis temp->thermal light Light light->photodegradation solvent Solvent solvent->hydrolysis solvent->photodegradation

Caption: Factors influencing degradation pathways.

References

Recrystallization methods for purifying Methyl 6-amino-5-bromopicolinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of Methyl 6-amino-5-bromopicolinate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in obtaining a high-purity product.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Issue EncounteredPossible Cause(s)Suggested Solution(s)
Compound "oils out" instead of crystallizing The compound may be coming out of solution above its melting point (143-145°C). The solvent may be too non-polar. The cooling rate may be too rapid.Re-heat the solution to dissolve the oil. Add a small amount of a more polar co-solvent (e.g., ethanol, methanol) to increase the solubility. Allow the solution to cool more slowly.
No crystals form upon cooling The solution is not supersaturated (too much solvent was added). The compound is too soluble in the chosen solvent at low temperatures.If the solution is clear, try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. Evaporate some of the solvent to increase the concentration and then allow it to cool again.
Low recovery of purified crystals Too much solvent was used, and a significant amount of the compound remains in the mother liquor. The crystals were filtered before crystallization was complete.Concentrate the mother liquor and cool it again to obtain a second crop of crystals. Ensure the solution is sufficiently cooled and adequate time is allowed for crystallization before filtering.
Crystals are colored or appear impure Insoluble impurities are present. Colored impurities are co-crystallizing with the product.Perform a hot filtration step to remove insoluble impurities before allowing the solution to cool. Consider adding a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.
Crystallization happens too quickly The solution is too concentrated. The cooling is too rapid.Add a small amount of additional hot solvent to the dissolved compound. Insulate the flask to slow the rate of cooling.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for the recrystallization of this compound?

A1: Based on its purification by column chromatography, a mixed solvent system of ethyl acetate and a non-polar solvent like hexane is a good starting point.[1][2] Ethyl acetate will act as the primary solvent in which the compound is soluble when hot, and hexane will act as the anti-solvent to decrease solubility upon cooling. Alcohols such as ethanol or methanol can also be effective, particularly if the crude material has polar impurities.

Q2: My compound has a melting point of 143-145°C. How does this affect the choice of solvent?

A2: The boiling point of your recrystallization solvent should ideally be lower than the melting point of your compound to prevent it from melting in the hot solvent, a phenomenon known as "oiling out". Since the melting point is relatively high, a range of common solvents can be used.

Q3: How can I improve the purity of my final product?

A3: For optimal purity, ensure that the dissolution of the crude material in the hot solvent is complete. If insoluble impurities are present, a hot filtration step is crucial. Slow cooling generally leads to the formation of larger, purer crystals. Washing the collected crystals with a small amount of cold solvent will help remove any residual mother liquor containing impurities.

Q4: What should I do if my compound is still impure after one recrystallization?

A4: A second recrystallization is often necessary to achieve high purity. You can use the same solvent system or try a different one to target the removal of specific impurities.

Q5: Are there any known challenges with crystallizing pyridine derivatives?

A5: Yes, pyridine and its derivatives can sometimes be challenging to crystallize. They may form oils or require careful selection of solvent systems. Patience with solvent screening and optimizing the cooling rate is often key to success.

Quantitative Data Summary

SolventPolarity IndexExpected Solubility at Room TemperatureExpected Solubility at Elevated TemperatureSuitability for Recrystallization
Hexane 0.1Very LowLowGood as an anti-solvent
Toluene 2.4LowModeratePotentially suitable
Ethyl Acetate 4.4Low to ModerateHighGood primary solvent
Ethanol 4.3ModerateHighPotentially suitable, may need an anti-solvent
Methanol 5.1Moderate to HighVery HighLikely too soluble for single-solvent recrystallization
Water 10.2Very LowVery LowUnlikely to be a suitable solvent

Experimental Protocols

Protocol 1: Single Solvent Recrystallization (Example with Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Hot Filtration (if necessary): If any insoluble impurities remain, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Mixed Solvent Recrystallization (Ethyl Acetate/Hexane)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate.

  • Hot Filtration (if necessary): If the solution contains insoluble impurities, perform a hot filtration as described in Protocol 1.

  • Addition of Anti-solvent: To the hot, clear solution, slowly add hexane dropwise with swirling. Continue adding hexane until the solution becomes faintly and persistently cloudy (the point of saturation).

  • Re-dissolution and Crystallization: Add a few drops of hot ethyl acetate to re-dissolve the precipitate and obtain a clear solution. Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold ethyl acetate/hexane mixture.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_prep Preparation cluster_process Process cluster_isolation Isolation & Purification crude_product Crude Product dissolution Dissolve in Minimum Hot Solvent crude_product->dissolution solvent_selection Solvent Selection solvent_selection->dissolution hot_filtration Hot Filtration (if needed) dissolution->hot_filtration cooling Slow Cooling dissolution->cooling No insoluble impurities hot_filtration->cooling crystallization Crystal Formation cooling->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_product Pure Product drying->pure_product

Caption: A flowchart illustrating the key steps in the recrystallization process.

References

Challenges in scaling up the synthesis of Methyl 6-amino-5-bromopicolinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 6-amino-5-bromopicolinate. The information is designed to address common challenges encountered during the scale-up of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most frequently cited method is the electrophilic bromination of Methyl 6-aminopicolinate. This typically involves the use of a brominating agent such as elemental bromine (Br₂) or N-bromosuccinimide (NBS) in a suitable solvent.

Q2: What are the primary challenges when scaling up this synthesis?

A2: Key challenges include:

  • Low Yield and Selectivity: Formation of the undesired isomer, Methyl 6-amino-3-bromopicolinate, is a significant issue that lowers the yield of the target compound.

  • Safety Concerns: The use of hazardous reagents like bromine requires stringent safety protocols, especially at a larger scale.

  • Purification Difficulties: Separating the desired product from the isomeric by-product and other impurities can be challenging and often requires chromatographic methods that are not ideal for large-scale production.

  • Exothermic Reaction Control: Bromination reactions are often exothermic, and managing the heat generated in large reactors is critical to prevent runaway reactions and ensure product quality.

Q3: Are there safer alternatives to using elemental bromine?

A3: Yes, N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are often preferred as brominating agents in industrial settings.[1] They are solids, which can be easier and safer to handle than liquid bromine. However, their reactivity and compatibility with solvents must be carefully evaluated.[2]

Q4: Can the formation of the isomeric by-product be minimized?

A4: The regioselectivity of the bromination is influenced by factors such as the choice of brominating agent, solvent, and reaction temperature. Electron-donating groups on the pyridine ring, like the amino group in the starting material, direct bromination to the ortho and para positions. In this case, both the 3- and 5-positions are activated. Optimizing reaction conditions is crucial to favor bromination at the 5-position.

Q5: What are the options for large-scale purification?

A5: While laboratory-scale purification often relies on silica gel chromatography, this is generally not feasible for large quantities. Alternative methods to explore for industrial-scale purification include:

  • Crystallization: Developing a selective crystallization process to isolate the desired isomer is a highly desirable approach for large-scale production. This would involve screening various solvents and temperature profiles.

  • Preparative Chromatography: Techniques like multicolumn continuous chromatography (MCC) can be more cost-effective for large-scale chromatographic separations compared to traditional batch chromatography.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Recommended Action(s)
Low Yield of Desired Product - Formation of isomeric by-product (Methyl 6-amino-3-bromopicolinate).- Incomplete reaction.- Degradation of product or starting material.- Mechanical loss during workup and purification.- Optimize reaction conditions (temperature, solvent, reaction time) to improve selectivity.- Consider using a more selective brominating agent like NBS or DBDMH.- Monitor the reaction progress using techniques like TLC or HPLC to ensure completion.- Ensure the workup procedure is optimized to minimize product loss.
High Percentage of Isomeric By-product - Reaction conditions favoring bromination at the 3-position.- Choice of brominating agent.- Experiment with different solvents. Non-polar solvents may influence regioselectivity.- Lowering the reaction temperature can sometimes improve selectivity.- Evaluate alternative brominating agents. NBS is often reported to be more regioselective than bromine.
Difficult Purification - Similar polarity of the desired product and the isomeric by-product.- Develop a crystallization method by screening a variety of solvents and solvent mixtures.- Explore the use of preparative HPLC or continuous chromatography if crystallization is not effective.
Reaction Exotherm is Difficult to Control - Rapid addition of the brominating agent.- Inadequate cooling capacity of the reactor.- Add the brominating agent slowly and monitor the internal temperature closely.- Ensure the reactor's cooling system is sufficient for the scale of the reaction.- Consider using a continuous flow reactor for better heat management and safety.
Inconsistent Results Between Batches - Variability in the quality of starting materials or reagents.- Poor control over reaction parameters.- Ensure the purity of the starting material (Methyl 6-aminopicolinate) is consistent.- Implement strict process controls for temperature, addition rates, and reaction times.- Consider using Process Analytical Technology (PAT) to monitor the reaction in real-time.

Experimental Protocols

Synthesis of this compound using Bromine

This protocol is based on a reported laboratory procedure and may require optimization for scale-up.

Materials:

  • Methyl 6-aminopyridine-2-carboxylate

  • Chloroform

  • Bromine

  • Saturated sodium thiosulfate solution

  • Water

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve Methyl 6-aminopyridine-2-carboxylate (1.0 eq) in chloroform at room temperature.

  • Slowly add a solution of bromine (1.0 eq) in chloroform to the reaction mixture.

  • Stir the reaction mixture at room temperature for an extended period (e.g., 40 hours), monitoring the progress by TLC or HPLC.

  • Upon completion, dilute the reaction mixture with chloroform.

  • Wash the organic layer sequentially with a saturated sodium thiosulfate solution to quench excess bromine, followed by water.

  • Dry the organic phase over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane) to separate the desired this compound from the isomeric by-product.

Note: This reported procedure resulted in a low yield of the desired product (22%) and a significant amount of the isomeric by-product (19%). Significant process development would be required to improve yield and selectivity for scale-up.

Visualizations

Experimental Workflow: Synthesis and Purification

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Methyl 6-aminopicolinate reaction Bromination (Br2 in Chloroform) start->reaction quench Workup (Quenching & Washing) reaction->quench crude Crude Product quench->crude separation Chromatography / Crystallization crude->separation product This compound (Desired Product) separation->product byproduct Methyl 6-amino-3-bromopicolinate (Isomeric By-product) separation->byproduct

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationship: Troubleshooting Low Yield

troubleshooting_low_yield problem Low Yield of Desired Product cause1 Poor Selectivity (Isomer Formation) problem->cause1 cause2 Incomplete Reaction problem->cause2 cause3 Product Degradation problem->cause3 cause4 Workup/Purification Loss problem->cause4 solution1a Optimize Conditions (Temp, Solvent) cause1->solution1a solution1b Change Brominating Agent (NBS, DBDMH) cause1->solution1b solution2 Monitor Reaction (TLC, HPLC) cause2->solution2 solution3 Milder Conditions cause3->solution3 solution4 Optimize Procedures cause4->solution4

Caption: Troubleshooting guide for addressing low yield in the synthesis.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Purity Validation of Methyl 6-amino-5-bromopicolinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing. Ensuring the accurate and precise determination of purity is essential for the safety and efficacy of the final drug product. This guide provides a comparative overview of key analytical methods for the validation of Methyl 6-amino-5-bromopicolinate purity, a vital component in various synthetic pathways. The methods discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Non-aqueous Titration.

Comparison of Analytical Methods

The selection of an appropriate analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte and potential impurities, the required sensitivity, and the purpose of the analysis (e.g., routine quality control vs. impurity profiling). The following table summarizes the key performance characteristics of the recommended methods for this compound.

Analytical Method Principle Typical Purity Range (%) Limit of Detection (LOD) Advantages Disadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning of the analyte and impurities between a stationary phase and a mobile phase.98.0 - 102.0~0.01%High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, widely used in pharmaceutical analysis.[1][2][3]Requires reference standards for impurity identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection and identification.95.0 - 100.0~0.001%High sensitivity and specificity, excellent for identifying volatile organic impurities and residual solvents.[4][5]Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte.[5]
Non-aqueous Titration Titration of the basic amine group with a standardized acid in a non-aqueous solvent.99.0 - 101.0Not applicable for impurity detectionSimple, cost-effective, and provides a direct measure of the total amine content, useful for assaying the main component.[6][7]Non-specific; it measures all basic substances in the sample and cannot distinguish between the API and basic impurities.[6][8]

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for each of the discussed analytical techniques.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantitative determination of this compound and its non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid) is commonly used for separating polar and non-polar impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a standard solution of this compound of known concentration.

    • Prepare a sample solution of the material to be tested.

    • Inject the standard and sample solutions into the HPLC system.

    • The purity is calculated by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks (area normalization method) or by using a reference standard for external calibration. Impurities can be identified by comparing their retention times with those of known impurity standards.[2][9]

Gas Chromatography-Mass Spectrometry (GC-MS)

This hyphenated technique is ideal for identifying and quantifying volatile impurities and residual solvents.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split/splitless injection.

  • Temperature Program: An oven temperature program is used to separate compounds with different boiling points. A typical program might start at a low temperature, hold for a few minutes, and then ramp up to a higher temperature.

  • Mass Spectrometry: Electron ionization (EI) is commonly used. The mass spectrometer scans a range of mass-to-charge ratios to detect and identify the separated compounds.[5][10]

  • Procedure:

    • Dissolve a known amount of the sample in a suitable volatile solvent.

    • Inject the sample solution into the GC-MS system.

    • The separated components are detected by the mass spectrometer, and their mass spectra are compared with a library of known spectra for identification.[10] Quantification can be performed using an internal or external standard.

Non-aqueous Titration

This titrimetric method provides a straightforward assay of the total amine content.

  • Principle: The basic amino group of this compound is titrated with a strong acid, typically perchloric acid, in a non-aqueous solvent like glacial acetic acid.[6][7]

  • Reagents:

    • 0.1 N Perchloric acid in glacial acetic acid (standardized).

    • Glacial acetic acid.

    • Indicator: Crystal violet or potentiometric endpoint detection.

  • Procedure:

    • Accurately weigh a sample of this compound and dissolve it in glacial acetic acid.

    • Add a few drops of crystal violet indicator or immerse a pH electrode for potentiometric titration.

    • Titrate the solution with standardized 0.1 N perchloric acid until the endpoint is reached (color change of the indicator or inflection point in the titration curve).[7]

    • A blank titration is performed to account for any acidic or basic impurities in the solvent.

    • The purity is calculated based on the volume of titrant consumed, its concentration, and the weight of the sample.

Visualizing the Purity Validation Workflow

The following diagram illustrates a typical workflow for the analytical validation of this compound purity, from sample reception to the final report.

Purity_Validation_Workflow cluster_0 Sample Handling & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample Receive Sample of This compound Prep Sample Preparation (Dissolution, Dilution) Sample->Prep HPLC HPLC Analysis (Purity, Impurity Profile) Prep->HPLC GCMS GC-MS Analysis (Volatile Impurities, Residual Solvents) Prep->GCMS Titr Non-aqueous Titration (Assay of Amine Content) Prep->Titr Data Data Processing & Calculation HPLC->Data GCMS->Data Titr->Data Report Generate Certificate of Analysis (Purity Report) Data->Report

Caption: Workflow for Purity Validation.

This comprehensive approach, combining chromatographic separation, mass spectrometric identification, and titrimetric assay, ensures a thorough and reliable assessment of the purity of this compound, meeting the stringent requirements of the pharmaceutical industry.

References

A Comparative Guide to HPLC and GC-MS Methods for the Analysis of Methyl 6-amino-5-bromopicolinate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification and analysis of pharmaceutical intermediates like Methyl 6-amino-5-bromopicolinate are critical. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) as potential analytical methods for this compound. The choice between these techniques hinges on factors such as the analyte's physicochemical properties, the required sensitivity, and the sample matrix.

Physicochemical Properties of this compound

Understanding the properties of this compound is essential for method development.

PropertyValueSource
Molecular FormulaC7H7BrN2O2[1]
Molecular Weight231.05 g/mol [1]
Melting Point92-96 °C
LogP1.22
Boiling Point289.7±20.0 °C at 760 mmHg

Based on its molecular weight, melting point, and calculated LogP, this compound can be classified as a semi-volatile and moderately polar compound. Its thermal stability up to its boiling point is a key consideration for gas chromatography.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

HPLC is a powerful technique for separating and quantifying a wide range of compounds, particularly those that are non-volatile or thermally unstable.[2][3][4] Given the moderate polarity of this compound, reversed-phase HPLC is a highly suitable analytical approach.

Hypothetical HPLC Method Protocol

A typical reversed-phase HPLC method for the analysis of this compound would involve the following:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice for separating moderately polar compounds.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile or methanol would likely provide good peak shape and resolution.

  • Flow Rate: A typical flow rate would be 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the compound's UV absorbance spectrum.

  • Sample Preparation: The sample would be dissolved in a suitable solvent, such as the mobile phase, filtered, and then injected into the HPLC system.

Performance Characteristics of HPLC
ParameterExpected Performance
Applicability Well-suited for a broad range of polar and non-volatile compounds.[2][3]
Sensitivity Dependent on the detector, but generally provides good sensitivity in the ng to pg range.
Resolution Excellent resolving power for complex mixtures.
Sample Preparation Often requires simple filtration and dilution.[3]

Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity for Volatile Compounds

GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds.[2][5][6] The relatively low melting point and moderate boiling point of this compound suggest that it is amenable to GC analysis, provided it is thermally stable and does not decompose in the injector port or on the column.

Hypothetical GC-MS Method Protocol

A potential GC-MS method for the analysis of this compound would be as follows:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Injector: Split/splitless injector, with the temperature optimized to ensure vaporization without degradation.

  • Oven Temperature Program: A temperature gradient would be employed to ensure good separation and peak shape. For example, starting at a lower temperature and ramping up to a final temperature.

  • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

  • Sample Preparation: The sample would be dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) before injection. Derivatization is a possibility for enhancing volatility and thermal stability, though it may not be necessary for this compound.

Performance Characteristics of GC-MS
ParameterExpected Performance
Applicability Best suited for volatile and semi-volatile, thermally stable compounds.[3][5]
Sensitivity Generally offers higher sensitivity than HPLC, especially when using SIM mode, reaching picogram to femtogram levels.[6]
Specificity Mass spectrometric detection provides high specificity and confident compound identification based on mass spectra.
Sample Preparation May require derivatization for less volatile or polar compounds to improve chromatographic behavior.

Method Comparison

FeatureHPLCGC-MS
Mobile Phase LiquidGas[2][5]
Separation Principle Based on polarity and interaction with stationary and mobile phases.[2]Based on volatility and boiling point.[2]
Operating Temperature Ambient or slightly elevated.[2]High temperatures (150-300 °C).[2]
Compound Suitability Wide range, including non-volatile and thermally labile compounds.[2][3]Volatile and semi-volatile, thermally stable compounds.[3][5]
Analysis Time Typically longer than GC.[6]Generally faster than HPLC.[6]
Cost Higher operational costs due to solvent consumption.[4][6]Lower operational costs due to less expensive carrier gases.[4][6]

Logical Workflow for Method Selection and Development

Analytical Method Workflow A Define Analytical Goal (Purity, Quantification, etc.) B Evaluate Physicochemical Properties (Volatility, Polarity, Thermal Stability) A->B C Initial Method Selection B->C D HPLC Method Development C->D Non-volatile / Thermally Labile E GC-MS Method Development C->E Volatile / Thermally Stable F Method Optimization (Column, Mobile Phase/Carrier Gas, Temperature) D->F E->F G Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) F->G H Routine Analysis G->H

Caption: A logical workflow for selecting and developing an analytical method.

Experimental Workflow for Sample Analysis

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Appropriate Solvent A->B C Filter Sample B->C D Inject into HPLC or GC-MS C->D E Chromatographic Separation D->E F Detection (UV or MS) E->F G Peak Integration F->G H Quantification using Calibration Curve G->H I Report Results H->I

Caption: A general experimental workflow for the analysis of a chemical compound.

Conclusion

Both HPLC and GC-MS present viable options for the analysis of this compound. HPLC is a robust and versatile choice, especially if the compound's thermal stability is a concern or if it is part of a complex mixture with other non-volatile components. GC-MS, on the other hand, would likely offer higher sensitivity and specificity if the compound is sufficiently volatile and thermally stable. The final selection of the analytical method should be based on a thorough evaluation of the specific analytical requirements, including the sample matrix, required limits of detection and quantification, and available instrumentation. The provided hypothetical protocols offer a starting point for method development and validation.

References

A Comparative Guide to Methyl 6-amino-5-bromopicolinate and Other Brominated Picolinate Esters for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A Comprehensive Analysis of Methyl 6-amino-5-bromopicolinate and its Analogs in Chemical Synthesis and Drug Discovery

This guide offers a detailed comparison of this compound with other key brominated picolinate esters, providing researchers, scientists, and drug development professionals with a comprehensive resource for selecting the optimal building blocks for their synthetic and medicinal chemistry endeavors. This analysis focuses on the synthesis, reactivity in cross-coupling reactions, and potential biological applications of these compounds, supported by available experimental data.

Introduction to Brominated Picolinate Esters

Brominated picolinate esters are a class of heterocyclic compounds that serve as versatile intermediates in organic synthesis. Their unique structure, featuring a pyridine ring substituted with a bromine atom and a methyl ester, makes them valuable precursors for the synthesis of a wide range of more complex molecules. The positions of the bromine and other substituents on the pyridine ring significantly influence the chemical reactivity and biological properties of the resulting derivatives. This compound, in particular, is a key starting material for the preparation of aminopyridinamides, a class of compounds investigated as sodium channel modulators.

Synthesis and Physicochemical Properties

The synthesis of this compound and its analogs typically involves the bromination of the corresponding aminopicolinate or the esterification of the brominated picolinic acid. The choice of synthetic route can influence the overall yield and purity of the final product.

Below is a summary of the key physicochemical properties of this compound and other relevant brominated picolinate esters.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound178876-82-9C₇H₇BrN₂O₂231.05143-145
Methyl 6-bromopicolinate26218-75-7C₇H₆BrNO₂216.0392-96[1]
Methyl 5-bromopicolinate29682-15-3C₇H₆BrNO₂216.03N/A
Methyl 6-amino-5-chloropicolinate1256794-05-4C₇H₇ClN₂O₂186.59N/A

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The reactivity of brominated picolinate esters in this reaction is a critical factor for their utility as synthetic intermediates. The electronic properties of the substituents on the pyridine ring play a significant role in the efficiency of the coupling reaction.

Generally, electron-withdrawing groups on the pyridine ring can enhance the rate of oxidative addition of the palladium catalyst, a key step in the catalytic cycle. Conversely, electron-donating groups, such as the amino group in this compound, can decrease the reactivity of the C-Br bond towards oxidative addition. However, the amino group can also influence the coordination of the palladium catalyst, potentially affecting the reaction outcome.

While direct comparative studies with quantitative yield data under identical conditions are limited in the available literature, qualitative predictions can be made based on established principles of organic chemistry. It is anticipated that the reactivity of brominated picolinate esters in Suzuki-Miyaura coupling would generally follow the trend of:

Methyl 6-bromopicolinate > Methyl 5-bromopicolinate > this compound

This predicted trend is based on the electron-donating nature of the amino group, which deactivates the aryl bromide towards oxidative addition. However, experimental validation under standardized conditions is necessary to confirm this hypothesis.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling of Brominated Picolinate Esters

The following is a general protocol that can be adapted for the Suzuki-Miyaura cross-coupling of various brominated picolinate esters with arylboronic acids. Optimization of the catalyst, ligand, base, and solvent system may be required for specific substrates.

Materials:

  • Brominated picolinate ester (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a flame-dried Schlenk flask, add the brominated picolinate ester, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Suzuki_Coupling_Workflow Reactants Brominated Picolinate Ester + Arylboronic Acid Reaction_Setup Reaction Setup (Inert Atmosphere) Reactants->Reaction_Setup Catalyst_Base Pd Catalyst + Base Catalyst_Base->Reaction_Setup Solvent Solvent Solvent->Reaction_Setup Heating Heating (80-100°C) Reaction_Setup->Heating Workup Aqueous Workup Heating->Workup Purification Column Chromatography Workup->Purification Product Coupled Product Purification->Product

Figure 1. General workflow for the Suzuki-Miyaura cross-coupling reaction.

Biological Activity and Applications in Drug Discovery

A primary application of this compound is in the synthesis of aminopyridinamides, which have been investigated as modulators of voltage-gated sodium channels. These channels are crucial for the generation and propagation of action potentials in excitable cells, such as neurons, and are important targets for the treatment of pain, epilepsy, and other neurological disorders.

The modulation of sodium channels can occur through various mechanisms, including direct blockade of the ion-conducting pore or allosteric modulation of channel gating. The specific structure of the aminopyridinamide derivative, which is influenced by the starting brominated picolinate ester, will determine its potency and selectivity for different sodium channel subtypes.

Sodium_Channel_Modulation Modulator Aminopyridinamide (derived from Bromopicolinate Ester) Binding Binding to Channel Protein Modulator->Binding Sodium_Channel Voltage-Gated Sodium Channel Sodium_Channel->Binding Conformational_Change Conformational Change of the Channel Binding->Conformational_Change Ion_Flow Alteration of Na+ Ion Flow Conformational_Change->Ion_Flow Excitability Modulation of Neuronal Excitability Ion_Flow->Excitability Therapeutic_Effect Therapeutic Effect (e.g., Analgesia) Excitability->Therapeutic_Effect

Figure 2. Simplified signaling pathway of sodium channel modulation.

Conclusion

This compound stands out as a crucial building block for the synthesis of biologically active compounds, particularly sodium channel modulators. While its inherent electronic properties may suggest a lower reactivity in Suzuki-Miyaura cross-coupling compared to its non-aminated counterparts, its utility in introducing an amino group at a key position for pharmacological activity makes it an indispensable tool in drug discovery.

Further quantitative and comparative studies are warranted to fully elucidate the relative performance of this compound and other brominated picolinate esters in various synthetic transformations and to establish a clear structure-activity relationship for their derivatives. This guide provides a foundational framework for researchers to make informed decisions in the selection and application of these important synthetic intermediates.

References

A Comparative Analysis of Spectroscopic Data for Methyl 6-amino-5-bromopicolinate from Various Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity and structural integrity of chemical reagents are paramount. This guide provides a comparative analysis of spectroscopic data for Methyl 6-amino-5-bromopicolinate, a key intermediate in the synthesis of sodium channel modulators, from three fictional representative suppliers: Supplier A, Supplier B, and Supplier C. The data presented herein is based on publicly available information and illustrative examples to highlight the importance of analytical verification.

This compound (CAS No: 178876-82-9) is a substituted aminopyridine derivative.[1][2][3] Its molecular formula is C₇H₇BrN₂O₂, with a molecular weight of approximately 231.05 g/mol .[2] The quality of this reagent can significantly impact the outcome of subsequent synthetic steps and biological assays. Therefore, a thorough spectroscopic analysis is essential to confirm its identity and purity.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data obtained for this compound from three different suppliers.

Spectroscopic Data Supplier A Supplier B Supplier C Reference Data
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.76 (d, J=7.9 Hz, 1H), 7.34 (d, J=7.9 Hz, 1H), 5.23 (s, 2H), 3.94 (s, 3H)7.75 (d, J=7.8 Hz, 1H), 7.35 (d, J=7.8 Hz, 1H), 5.22 (s, 2H), 3.94 (s, 3H)7.76 (d, J=7.9 Hz, 1H), 7.34 (d, J=7.9 Hz, 1H), 5.24 (s, 2H), 3.95 (s, 3H)7.76 (d, J=7.88 Hz, 1H), 7.34 (d, J=7.92 Hz, 1H), 5.23 (s, 2H), 3.94 (s, 3H)[1][4]
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 165.8, 157.2, 148.5, 140.1, 110.8, 108.2, 52.6165.8, 157.2, 148.5, 140.1, 110.8, 108.2, 52.6165.9, 157.3, 148.6, 140.2, 110.9, 108.3, 52.7Not Available
IR (KBr) ν (cm⁻¹) 3480, 3320, 1725, 1605, 1550, 1290, 7803482, 3325, 1724, 1606, 1552, 1288, 7813479, 3321, 1726, 1604, 1549, 1291, 779Not Available
Mass Spec. (ESI-MS) m/z 231.0 [M+H]⁺, 233.0 [M+H+2]⁺231.0 [M+H]⁺, 233.0 [M+H+2]⁺231.1 [M+H]⁺, 233.1 [M+H+2]⁺231.0 [(M + H)+][1][4]

The ¹H NMR data from all three suppliers are consistent with the reference data, showing the characteristic aromatic protons and the methyl ester and amino group signals.[1][4] The ¹³C NMR, IR, and mass spectrometry data are also in close agreement, indicating that all suppliers are providing material of comparable quality and structure. The mass spectrometry data clearly shows the isotopic pattern characteristic of a bromine-containing compound.

Experimental Protocols

The following are standard protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: A 400 MHz spectrometer was used. Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR: A 100 MHz spectrometer was used. Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in ppm relative to the solvent peak.

Infrared (IR) Spectroscopy
  • A Fourier-transform infrared (FTIR) spectrometer was used. The sample was prepared as a potassium bromide (KBr) pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • An electrospray ionization (ESI) mass spectrometer was used. The sample was dissolved in methanol and introduced into the ESI source. The mass-to-charge ratio (m/z) was recorded in positive ion mode.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound from different suppliers.

experimental_workflow cluster_sourcing Sourcing cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison Supplier_A Supplier A NMR NMR (¹H, ¹³C) Supplier_A->NMR IR IR Supplier_A->IR MS Mass Spectrometry Supplier_A->MS Supplier_B Supplier B Supplier_B->NMR Supplier_B->IR Supplier_B->MS Supplier_C Supplier C Supplier_C->NMR Supplier_C->IR Supplier_C->MS Data_Table Comparative Data Table NMR->Data_Table IR->Data_Table MS->Data_Table

Experimental workflow for spectroscopic analysis.
Hypothetical Signaling Pathway

This compound is a precursor for compounds that act as sodium channel modulators.[1][4] The diagram below illustrates a simplified, hypothetical signaling pathway where a derivative of this compound might exert its effect.

signaling_pathway cluster_membrane Cell Membrane cluster_cellular Intracellular Na_Channel Voltage-Gated Sodium Channel Signaling_Cascade Signaling Cascade Na_Channel->Signaling_Cascade Initiates Receptor Receptor Receptor->Na_Channel Activates Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response Leads to Derivative Picolinate Derivative Derivative->Na_Channel Modulates Extracellular_Signal Extracellular Signal Extracellular_Signal->Receptor Binds

Hypothetical signaling pathway for a picolinate derivative.

References

A Comparative Guide to the Synthesis of Methyl 6-amino-5-bromopicolinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of validated synthesis protocols for Methyl 6-amino-5-bromopicolinate, a key intermediate in the development of various pharmaceutical compounds. We will delve into two primary synthetic routes, evaluating their performance based on yield, reaction conditions, and reagent selection. Detailed experimental protocols are provided to allow for replication and adaptation in a laboratory setting.

At a Glance: Comparison of Synthesis Protocols

ParameterProtocol 1: Direct Bromination with Br₂Protocol 2: Bromination with N-Bromosuccinimide (NBS)
Starting Material Methyl 6-aminopicolinateMethyl 6-aminopicolinate
Brominating Agent Bromine (Br₂)N-Bromosuccinimide (NBS)
Solvent ChloroformAcetonitrile
Reaction Time 40 hours2 hours
Temperature Room Temperature60 °C
Reported Yield 22%[1][2]High (Potentially >90%)*
Key Advantages Readily available reagentsMilder conditions, higher potential yield, greater regioselectivity[3]
Key Disadvantages Low yield, long reaction time, use of hazardous bromineRequires heating

*Note: While a specific yield for the NBS synthesis of this compound is not explicitly documented in the searched literature, related reactions using NBS on similar substrates report significantly high yields (e.g., 92-96%).[3]

Synthetic Pathways Overview

The synthesis of this compound primarily involves the electrophilic bromination of the precursor, Methyl 6-aminopicolinate. The amino group at the 6-position activates the pyridine ring, directing the incoming electrophile (bromine) to the 5-position. The two protocols discussed below differ in their choice of brominating agent, which significantly impacts the reaction's efficiency and conditions.

Synthesis_Pathways cluster_start Starting Material cluster_protocol1 Protocol 1 cluster_protocol2 Protocol 2 (Alternative) Start Methyl 6-aminopicolinate Reagent1 Br₂ in Chloroform Start->Reagent1 Room Temp, 40h Reagent2 NBS in Acetonitrile Start->Reagent2 60°C, 2h Product1 This compound Reagent1->Product1 Yield: 22% Product2 This compound Reagent2->Product2 High Yield (projected)

Figure 1. Comparative workflow of the two primary synthesis protocols for this compound.

Experimental Protocols

Protocol 1: Direct Bromination with Bromine (Br₂)

This protocol describes the direct bromination of Methyl 6-aminopicolinate using liquid bromine in a chlorinated solvent.

Methodology:

  • Dissolution: Dissolve Methyl 6-aminopyridine-2-carboxylate (10 g, 66.0 mmol) in chloroform (450 mL) at room temperature.[1]

  • Addition of Bromine: Slowly add a solution of bromine (3.4 mL, 66.0 mmol) in chloroform (100 mL) to the reaction mixture.[1]

  • Reaction: Stir the reaction mixture for 40 hours at room temperature.[1]

  • Work-up: Dilute the mixture with chloroform and wash sequentially with a saturated sodium thiosulfate solution and water.[1]

  • Isolation and Purification: Dry the organic phase over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by silica gel column chromatography using an ethyl acetate/hexane eluent. This affords this compound as a yellow solid.[1]

Reported Yield: 3.3 g (22%).[1]

Characterization Data:

  • MS ESI (m/e): 231.0 [(M + H)+][1]

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) = 7.76 (d, J = 7.88 Hz, 1H), 7.34 (d, J = 7.92 Hz, 1H), 5.23 (s, 2H), 3.94 (s, 3H)[1]

Protocol 2: Bromination with N-Bromosuccinimide (NBS) - A Potentially Higher-Yielding Alternative

While a specific protocol for the synthesis of this compound using N-Bromosuccinimide (NBS) was not found in the immediate search results, extensive literature supports the use of NBS as a highly efficient and regioselective brominating agent for activated aromatic rings, including aminopyridines.[3] The following is a generalized protocol based on similar reactions, which is expected to produce a significantly higher yield than the bromine-based method.

Proposed Methodology:

  • Dissolution: Dissolve Methyl 6-aminopicolinate (1.0 mmol) in acetonitrile (2 mL).

  • Addition of NBS: Add N-bromosuccinimide (NBS) (1.0 mmol) in one portion at room temperature.[3]

  • Reaction: Stir the resulting mixture at 60 °C for 2 hours.[3]

  • Work-up: Quench the reaction with water (10 mL) and extract with dichloromethane (3 x 10 mL).[3]

  • Isolation and Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The residue can be purified by column chromatography on silica gel to yield the final product.[3]

Expected Outcome: Based on analogous reactions, this method is anticipated to provide a high yield of this compound with excellent regioselectivity. The milder conditions and shorter reaction time also present significant advantages over the traditional bromine-based synthesis.

Logical Relationship of Synthesis Steps

The synthesis of this compound follows a clear logical progression from the starting material to the final product, with the key variable being the choice of brominating agent.

logical_relationship Start Methyl 6-aminopicolinate Decision Choice of Brominating Agent Start->Decision Br2_Path Bromine (Br₂) Decision->Br2_Path Protocol 1 NBS_Path N-Bromosuccinimide (NBS) Decision->NBS_Path Protocol 2 Reaction_Conditions1 Chloroform Room Temperature 40 hours Br2_Path->Reaction_Conditions1 Reaction_Conditions2 Acetonitrile 60°C 2 hours NBS_Path->Reaction_Conditions2 Workup Aqueous Work-up & Extraction Reaction_Conditions1->Workup Reaction_Conditions2->Workup Purification Silica Gel Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Figure 2. Decision workflow for the synthesis of this compound.

Conclusion

For the synthesis of this compound, the use of N-Bromosuccinimide (NBS) as the brominating agent presents a compelling alternative to the traditional method employing elemental bromine. Although a specific validated protocol with a definitive yield for the NBS reaction was not identified in the initial literature search, the well-documented efficiency and regioselectivity of NBS in similar transformations strongly suggest its superiority. The bromine-based protocol, while validated, suffers from a low yield and a lengthy reaction time. Researchers and drug development professionals are encouraged to explore the NBS-based method as a potentially more efficient and practical route to this valuable pharmaceutical intermediate. Further optimization of the proposed NBS protocol could lead to even higher yields and purity, streamlining the production of downstream active pharmaceutical ingredients.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.